Methyl 3-methylpiperidine-4-carboxylate
説明
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特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl 3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
BSPJTLUXMCHYGU-UHFFFAOYSA-N |
SMILES |
CC1CNCCC1C(=O)OC |
正規SMILES |
CC1CNCCC1C(=O)OC |
製品の起源 |
United States |
The Pharmacophoric Paradigm: Mechanism of Action and Synthetic Utility of Methyl 3-methylpiperidine-4-carboxylate
Executive Summary: Redefining the "Mechanism of Action"
In classical pharmacology, a "mechanism of action" (MoA) describes how an active pharmaceutical ingredient (API) interacts with a biological target. However, in modern rational drug design, the MoA often originates at the level of the privileged scaffold .
Methyl 3-methylpiperidine-4-carboxylate (M3M4C) is not a standalone therapeutic agent; rather, it is a highly specialized pharmacophoric building block. Its true mechanism of action lies in its structural causality —how its stereoelectronic properties dictate the 3D topology, binding affinity, and target engagement of the final synthesized therapeutics. This whitepaper dissects the mechanistic role of M3M4C in two cutting-edge modalities: RORγt inverse agonists for autoimmune diseases[1] and PLK1-targeted PROTACs for oncology[2].
Structural Causality: The Anatomy of a Privileged Scaffold
To understand why M3M4C is heavily patented in modern therapeutics, we must analyze the causality behind its structural features:
-
The Piperidine Ring (The Anchor): The secondary amine provides a basic center (pKa ~9-10) capable of forming critical salt bridges or hydrogen bonds with acidic residues (e.g., Glutamate or Aspartate) in target binding pockets.
-
The 3-Methyl Group (The Steric Lock): This is the unsung hero of the scaffold. The addition of a methyl group at the C3 position restricts the conformational flexibility of the piperidine ring. By locking the ring into a preferred chair conformation, it minimizes the entropic penalty upon receptor binding, drastically improving the IC₅₀ of the final compound.
-
The 4-Carboxylate (The Vector): This ester acts as a versatile synthetic handle. It allows for precise vector projection—either via amide coupling to extend into solvent-exposed regions or as an attachment point for PROTAC linkers.
Mechanism I: RORγt Inverse Agonism (Autoimmune Therapeutics)
Biological Context
The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a master transcription factor responsible for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17[1]. Dysregulation of this pathway drives autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis[3].
Scaffold MoA in the Ligand Binding Domain (LBD)
When M3M4C is incorporated into a larger molecular framework (such as tricyclic sulfones), it acts as the core anchor within the RORγt Ligand Binding Domain (LBD)[3]. The locked chair conformation induced by the 3-methyl group wedges the molecule deep into the hydrophobic pocket. This steric bulk physically prevents Helix 12 of the receptor from adopting the active agonist conformation. Consequently, endogenous co-activators are displaced, and co-repressors are recruited, effectively shutting down IL-17 transcription[1].
Mechanism of RORγt inverse agonism via M3M4C-derived ligands.
Mechanism II: PLK1 Degradation via PROTACs (Oncology)
Biological Context
Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle, frequently overexpressed in metastatic cancers. Traditional small-molecule inhibitors often fail due to dose-limiting toxicities or resistance[2]. Proteolysis Targeting Chimeras (PROTACs) offer a solution by degrading the kinase entirely.
Scaffold MoA as a Rigidified Linker
In the synthesis of PLK1 degraders, M3M4C serves as a rigidified linker/hinge-binding motif[2]. The piperidine nitrogen is cross-coupled to a PLK1-binding warhead, while the 4-carboxylate is functionalized to bind an E3 ubiquitin ligase (e.g., CRBN or VHL). The cis/trans stereochemistry of the M3M4C core dictates the exit vector of the linker. This rigidity ensures the optimal distance and spatial angle required to form a stable Target-PROTAC-E3 ternary complex, which is an absolute prerequisite for efficient ubiquitin transfer and subsequent proteasomal degradation[2].
PROTAC-mediated PLK1 degradation utilizing the M3M4C rigid linker.
Self-Validating Experimental Protocols
To leverage M3M4C effectively, researchers must master its stereochemical isolation and its integration into larger scaffolds. Below are the field-proven protocols for handling this building block.
Protocol A: Diastereomeric Resolution via Chiral SFC
Causality: Commercially sourced or de novo synthesized M3M4C often exists as a cis/trans mixture (typically 15:85 or 10:90)[4]. Because biological targets are highly stereospecific, using a diastereomeric mixture will result in flat structure-activity relationships (SAR) and off-target toxicity. Supercritical Fluid Chromatography (SFC) is the industry standard for resolving these isomers[4].
-
Sample Preparation: Dissolve the M3M4C mixture in LC-MS grade Methanol (MeOH) to a concentration of 50 mg/mL.
-
Column Selection: Utilize a Chiralpak® AD-H column (50 × 250 mm, 5 µm)[4]. The amylose-based stationary phase provides excellent chiral recognition for piperidine derivatives.
-
Mobile Phase Configuration: Set the mobile phase to CO₂ / MeOH (85:15)[4].
-
Additive Injection (Critical Step): Add 0.1% NH₄OH to the MeOH co-solvent[4]. Why? The basic ammonia suppresses the ionization of the secondary piperidine nitrogen, preventing peak tailing and ensuring baseline resolution of the cis and trans enantiomers.
-
Parameters: Maintain column temperature at 35 °C and system pressure at 100 bars[4].
-
Collection: Monitor UV absorbance at 220 nm. Collect the distinct cis and trans fractions and evaporate under reduced pressure to yield the homochiral amber oils[4].
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (RuPhos-Pd-G3)
Causality: To build PROTACs or kinase inhibitors, the secondary amine of M3M4C must be coupled to an aryl halide. Traditional Buchwald-Hartwig conditions often fail here due to the steric hindrance of the 3-methyl group and the propensity for β-hydride elimination. The RuPhos-Pd-G3 precatalyst overcomes this by rapidly generating the active L1Pd(0) species, while the bulky RuPhos ligand forces reductive elimination over side reactions[5].
-
Reagent Assembly: In an oven-dried Schlenk flask, combine M3M4C hydrochloride salt (2.0 g, 10.33 mmol), the target aryl halide (e.g., a bromophenyl derivative, 10.98 mmol), RuPhos-Pd-G3 (863.7 mg, 1.03 mmol, 10 mol%), and Cs₂CO₃ (10.09 g, 30.98 mmol)[5].
-
Solvent Addition: Suspend the mixture in anhydrous toluene (80 mL)[5].
-
Degassing: Purge the suspension with N₂ gas for 15 minutes to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst[5].
-
Reaction: Heat the suspension to 100 °C under an N₂ atmosphere and stir vigorously[5].
-
Monitoring: Monitor the reaction via LC-MS. The bulky nature of the M3M4C amine generally requires 12-16 hours for complete conversion.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate for subsequent flash chromatography.
Quantitative Data Presentation
The table below summarizes how the structural properties of M3M4C dictate the pharmacological profile of its derivative compounds across different therapeutic areas.
| Application Area | Target Protein | Role of M3M4C Scaffold | Stereochemical Requirement | Primary Biological Readout |
| Autoimmune | RORγt (Nuclear Receptor) | LBD Anchor / Helix 12 Blocker | Homochiral (cis or trans specific) | Suppression of IL-17 transcription |
| Oncology | PLK1 (Kinase) | Rigidified PROTAC Linker | Homochiral (Vector dependent) | Proteasomal degradation of PLK1 |
| Inflammation | Chemokine Receptors | Hinge Binder / Salt Bridge | Diastereomerically pure | Inhibition of intracellular calcium influx |
References
- WO2016200851A1 - Nuclear receptor modulators. Google Patents.
- US20230219966A1 - Novel plk1 degradation inducing compound. Google Patents.
- WO2016179460A1 - Tricyclic sulfones as rorϒ modulators. Google Patents.
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Methyl 3-methylpiperidine-4-carboxylate physical and chemical properties
An In-Depth Technical Guide to Methyl 3-methylpiperidine-4-carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 3-methylpiperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine ring, a core structure in numerous pharmaceuticals and biologically active molecules.[1] Its structure is distinguished by a methyl group at the 3-position and a methyl ester at the 4-position, creating stereoisomers (cis and trans) that offer distinct three-dimensional arrangements for molecular design. This combination of a secondary amine, an ester functional group, and stereochemical complexity makes it a valuable and versatile building block, or scaffold, in medicinal chemistry and organic synthesis. Researchers in drug development utilize this intermediate for the synthesis of novel therapeutic agents, including protein kinase inhibitors and antitubercular agents, by leveraging its reactive sites for chemical diversification.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling for researchers and scientists.
Section 1: Physicochemical and Structural Properties
The fundamental properties of methyl 3-methylpiperidine-4-carboxylate are crucial for its application in synthesis. The presence of a methyl group adjacent to the ester gives rise to cis and trans diastereomers, which can exhibit different physical properties and biological activities. The data presented below pertains primarily to the cis isomer unless otherwise specified.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | cis-Methyl 3-methylpiperidine-4-carboxylate | [4] |
| CAS Number | 133567-11-0 (for cis-isomer) | [4] |
| Molecular Formula | C₈H₁₅NO₂ | [4] |
| Molecular Weight | 157.21 g/mol | [4] |
| Appearance | Colorless to yellow liquid/oil (predicted based on similar structures) | [2][5] |
| Boiling Point | ~85-90 °C (for the related methyl piperidine-4-carboxylate) | [2] |
| Density | ~1.06 g/mL (for the related methyl piperidine-4-carboxylate) | [2] |
| Solubility | Slightly soluble in water; soluble in most organic solvents like methanol, ethanol, and dichloromethane. | [2][6] |
| Topological Polar Surface Area | 38.3 Ų |[4] |
Section 2: Synthesis and Characterization
The most common and efficient route to synthesizing substituted piperidines involves the catalytic hydrogenation of their corresponding pyridine precursors.[5][7] This method is advantageous as it allows for the stereoselective formation of specific isomers, particularly the cis isomer, which is often the thermodynamically favored product under these conditions.
Synthetic Strategy
The synthesis of cis-methyl 3-methylpiperidine-4-carboxylate typically starts from methyl 3-methylnicotinate. The pyridine ring is reduced using a heterogeneous catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere in an acidic solvent like acetic acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction. This process is highly diastereoselective, yielding the cis isomer as the major product.
Caption: Synthetic route to cis-methyl 3-methylpiperidine-4-carboxylate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for pyridine reduction.[5][7]
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add methyl 3-methylnicotinate (1.0 eq.).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., Argon), add Platinum(IV) oxide (PtO₂, ~10 mol%). Carefully add glacial acetic acid to dissolve the starting material.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC or GC-MS) on small aliquots. The reaction is typically complete within 24-48 hours.
-
Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with methanol or dichloromethane.
-
Work-up (Isolation): Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is commonly effective. The polarity can be adjusted based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to yield the purified cis-methyl 3-methylpiperidine-4-carboxylate as an oil.
Spectroscopic Characterization
Structural confirmation is achieved using standard spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[5][8][9]
-
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. A doublet for the methyl group at the 3-position (-CH-CH ₃) would appear around 0.9-1.1 ppm. The piperidine ring protons would appear as a series of complex multiplets between approximately 1.5 and 3.5 ppm. The proton on the nitrogen (-NH) may appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the ester is expected around 175 ppm. The methoxy carbon (-OC H₃) should appear around 52 ppm. The carbons of the piperidine ring would be found in the 25-55 ppm range, and the methyl carbon (-C H₃) would be the most upfield signal, typically below 20 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion for [M+H]⁺ at m/z 158.12.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of methyl 3-methylpiperidine-4-carboxylate stems from its two distinct functional handles: the secondary amine and the methyl ester. This allows for sequential or orthogonal chemical modifications to build molecular complexity.
Core Reactivity
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including alkylation, acylation, arylation, and reductive amination. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often installed at this position to control reactivity during subsequent synthetic steps.[9][10]
-
Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[11] This acid can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Reactivity map showing diversification potential of the scaffold.
Utility in Medicinal Chemistry
The piperidine ring is a "privileged scaffold," meaning it is frequently found in approved drugs.[1] Methyl 3-methylpiperidine-4-carboxylate serves as an excellent starting point for creating libraries of diverse small molecules for high-throughput screening. By varying the substituents at the nitrogen and ester positions, chemists can systematically explore the chemical space around the piperidine core to optimize properties like target binding, selectivity, and pharmacokinetics. Its derivatives have been investigated for a wide range of therapeutic targets.[2][12]
Section 4: Safety and Handling
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[14][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[15]
-
Conclusion
Methyl 3-methylpiperidine-4-carboxylate is a synthetically accessible and highly valuable intermediate for chemical research and drug development. Its defined stereochemistry and dual functional handles provide a robust platform for creating diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively harness its potential in the discovery of novel chemical entities.
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Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. Available from: [Link]
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Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3147-3155. Available from: [Link]
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]
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Gündisch, D., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(8), 6348-6362. Available from: [Link]
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Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13). Available from: [Link]
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Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available from: [Link]
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ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available from: [Link]
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MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available from: [Link]
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Foley, D. J., et al. (2015). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 13(23), 6551-6562. Available from: [Link]
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Structural Elucidation and X-Ray Crystallography of Methyl 3-methylpiperidine-4-carboxylate: A Technical Guide for Structure-Based Drug Design
Executive Summary
In contemporary medicinal chemistry, the piperidine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous therapeutics. Specifically, Methyl 3-methylpiperidine-4-carboxylate and its derivatives are critical intermediates in the synthesis of potent modulators for chemokine receptors (e.g., CCR2) and nuclear receptors, most notably the Retinoic acid receptor-related orphan receptor gamma (RORγ) [1].
Because the biological activity of these modulators is highly dependent on their spatial conformation within the target's ligand-binding domain (LBD), determining the exact relative (cis/trans) and absolute stereochemistry of the piperidine ring substituents is paramount. This whitepaper provides an in-depth technical analysis of the crystallographic methodologies required to isolate, crystallize, and validate the 3D structure of Methyl 3-methylpiperidine-4-carboxylate, offering a self-validating framework for researchers engaged in Structure-Based Drug Design (SBDD).
Conformational Dynamics and Stereochemical Significance
Methyl 3-methylpiperidine-4-carboxylate possesses two chiral centers at the C3 and C4 positions of the piperidine ring, yielding four possible stereoisomers (two pairs of enantiomers: cis and trans).
In solution, the piperidine ring rapidly interconverts between chair conformations. However, the thermodynamic stability of these conformations is dictated by the steric bulk of the 3-methyl and 4-carboxylate groups. The trans isomer typically adopts a diequatorial (e,e) conformation to minimize 1,3-diaxial interactions, whereas the cis isomer is forced into an axial-equatorial (a,e) arrangement.
During the synthesis of RORγ inverse agonists, the cis and trans isomers often co-elute as an amber oil [2]. Because the free base form of Methyl 3-methylpiperidine-4-carboxylate (PubChem CID 14869354) [3] lacks the rigid intermolecular forces necessary to form a stable crystal lattice at room temperature, it must be derivatized.
The Causality of Salt Formation
To achieve high-resolution X-ray diffraction, researchers must convert the oily free base into a crystalline solid. This is achieved by synthesizing Methyl 3-methylpiperidine-4-carboxylate hydrochloride (PubChem CID 72740446) [4]. The introduction of hydrochloric acid serves a dual, highly calculated purpose:
-
Lattice Stabilization: The protonated piperidine nitrogen forms robust, directional hydrogen bonds with the chloride counterion ( N+−H⋯Cl− ), creating a rigid, highly ordered crystal lattice.
-
Anomalous Dispersion: Distinguishing between enantiomers (absolute configuration) requires breaking Friedel’s Law. Light atoms (C, N, O) do not absorb standard X-ray wavelengths sufficiently to produce a measurable phase shift. The inclusion of the heavier Chlorine atom provides a strong anomalous scattering signal ( Δf′′ ) when exposed to Copper K α radiation ( λ=1.5418 Å), allowing for the precise calculation of the Flack parameter [5].
Self-Validating Experimental Protocol: X-Ray Crystallography
The following methodology outlines a closed-loop, self-validating system for the crystallographic analysis of the hydrochloride salt.
Step 1: Chiral Separation and Salt Formation
-
Separation: Subject the crude synthetic mixture to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak® AD-H) with a CO2 /MeOH mobile phase to isolate the pure cis or trans enantiomer [2].
-
Protonation: Dissolve the isolated enantiomer in anhydrous diethyl ether. Slowly add 1.0 equivalent of ethereal HCl at 0°C.
-
Validation: Evaporate the solvent to yield a white solid. Confirm the mass shift via LC-MS to ensure complete salt formation.
Step 2: Vapor Diffusion Crystallization
-
Solvent System: Dissolve 10 mg of the hydrochloride salt in 200 μ L of methanol (solvent).
-
Diffusion: Place the open vial inside a larger sealed chamber containing 3 mL of anti-solvent (e.g., pentane or diethyl ether).
-
Validation: Allow vapor equilibration over 48–72 hours at 4°C. The slow diffusion lowers the solubility limit, nucleating single crystals. Validate crystallinity by observing the crystals under a polarized light microscope; true crystals will exhibit birefringence (extinction of light upon rotation).
Step 3: Data Collection and Refinement
-
Mounting: Coat a single, defect-free crystal (approx. 0.2×0.2×0.1 mm) in paratone oil and mount it on a cryoloop. Flash-cool to 100 K using a nitrogen cold stream to reduce thermal atomic displacement parameters (B-factors).
-
Diffraction: Collect diffraction data using a microfocus Cu-K α X-ray diffractometer.
-
Validation (Internal Check): Monitor the I/σ(I) ratio. A self-validating dataset must maintain I/σ(I)>2.0 in the highest resolution shell (typically 0.8 Å).
-
Phasing & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Stereochemical Validation: Calculate the Flack parameter. A value of 0.0(1) confirms the correct absolute stereochemistry; a value of 1.0(1) indicates the inverted enantiomer model must be used.
Figure 1: Self-validating crystallographic workflow for piperidine-4-carboxylate derivatives.
Quantitative Data: Crystallographic Parameters
While specific unit cell dimensions vary slightly depending on the exact enantiomer and crystallization temperature, Table 1 summarizes the benchmark quantitative data expected for high-quality single crystals of piperidine-4-carboxylate hydrochloride derivatives.
| Parameter | Benchmark Value / Range | Significance for Validation |
| Crystal System | Orthorhombic or Monoclinic | Typical for chiral organic salts. |
| Space Group | P212121 or P21 | Sohncke space groups; mandatory for enantiopure chiral molecules. |
| Resolution Limit | ≤0.84 Å | Required for atomic-resolution publication standards. |
| R-factor ( R1 ) | <0.05 (5%) | Indicates excellent agreement between the calculated model and observed data. |
| Flack Parameter | 0.00±0.05 | Unambiguous proof of absolute configuration (R,R vs S,S). |
| Data Completeness | >98% | Ensures no missing reflections bias the electron density map. |
Table 1: Standardized crystallographic validation metrics for piperidine hydrochloride intermediates.
Application in Structure-Based Drug Design (RORγ Modulators)
The ultimate goal of elucidating the crystal structure of Methyl 3-methylpiperidine-4-carboxylate is to utilize it as a building block for RORγ inverse agonists. RORγ is a master transcription factor that drives the differentiation of Th17 cells and the subsequent production of the pro-inflammatory cytokine IL-17, a primary driver of autoimmune diseases like psoriasis and rheumatoid arthritis [6].
When the piperidine scaffold is incorporated into a larger drug molecule, its stereochemistry dictates how the ligand interacts with the RORγ orthosteric pocket.
-
Mechanistic Causality: The trans orientation of the piperidine ring often projects the hydrophobic substituents deep into the LBD, while the carboxylate-derived amide interacts with key anchoring residues (e.g., Arg367). This specific spatial geometry physically displaces helix 12 (H12) of the RORγ LBD.
-
Biological Outcome: The displacement of H12 prevents the recruitment of necessary coactivator proteins, effectively locking the receptor in an inactive state and halting IL-17 transcription [6].
Figure 2: Mechanism of action for piperidine-based RORγ inverse agonists in Th17 cells.
By rigorously validating the stereochemistry of the Methyl 3-methylpiperidine-4-carboxylate intermediate via X-ray crystallography, drug development professionals ensure that the downstream macroscopic biological effects are built upon a foundation of absolute structural certainty.
References
- World Intellectual Property Organization. "Tricyclic sulfones as RORγ modulators" (WO2016179460A1). Google Patents.
-
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 14869354, Methyl 3-methylpiperidine-4-carboxylate". PubChem. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 72740446, Methyl 3-methylpiperidine-4-carboxylate hydrochloride". PubChem. Available at:[Link]
-
Xue, X., et al. "Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357." Journal of Medicinal Chemistry, 2021. National Center for Biotechnology Information (PMC). Available at:[Link]
Methyl 3-methylpiperidine-4-carboxylate exact mass and molecular weight
Methyl 3-methylpiperidine-4-carboxylate: Exact Mass, Molecular Weight, and Analytical Workflows in Drug Discovery
Methyl 3-methylpiperidine-4-carboxylate (Chemical Formula: C₈H₁₅NO₂) is a highly versatile aliphatic heterocycle utilized extensively as a foundational building block in modern medicinal chemistry. Its functional density—comprising a basic secondary amine, a tunable methyl ester, and a methyl-substituted piperidine ring—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including Retinoic acid receptor-related orphan receptor gamma (RORγ) modulators and Polo-like kinase 1 (PLK1) degraders.
As a Senior Application Scientist, establishing the precise physicochemical profile of this intermediate is the first critical step in any drug development pipeline. This technical guide explores the exact mass and molecular weight of methyl 3-methylpiperidine-4-carboxylate, detailing the self-validating analytical workflows required to confirm its identity and its structural integration into advanced therapeutics.
Physicochemical Profiling: Average Molecular Weight vs. Exact Mass
In pharmaceutical synthesis and high-resolution mass spectrometry (HRMS), distinguishing between average molecular weight and monoisotopic exact mass is critical.
-
Molecular Weight (157.21 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., ¹²C and ¹³C). This value is strictly used for macroscopic laboratory operations, such as calculating stoichiometric equivalents for cross-coupling reactions.
-
Exact Mass (157.1103 Da): Calculated using the mass of the most abundant, stable isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). In HRMS, this is the definitive value used to identify the compound and distinguish it from isobaric interferences (molecules with the same nominal mass but different elemental compositions).
According to the [1], the core physicochemical parameters of the free base are summarized below.
Table 1: Quantitative Mass Profiling of Methyl 3-methylpiperidine-4-carboxylate
| Parameter | Value | Analytical Causality & Significance |
| Chemical Formula | C₈H₁₅NO₂ | Defines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 2). |
| Average Molecular Weight | 157.21 g/mol | Utilized for bulk mass-to-mole conversions during synthetic scale-up. |
| Monoisotopic Exact Mass | 157.1103 Da | The theoretical target for neutral molecule identification in HRMS. |
| Theoretical [M+H]⁺ m/z | 158.1176 Da | The primary target ion in positive-mode Electrospray Ionization (ESI+), formed by the addition of a proton (1.0073 Da). |
Analytical Workflow: Self-Validating LC-HRMS Protocol
To confirm the identity and purity of methyl 3-methylpiperidine-4-carboxylate upon receipt or post-synthesis, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be executed. This workflow is designed not just to detect the mass, but to mathematically prove the absence of systemic error.
Self-validating LC-HRMS workflow for exact mass determination.
Step-by-Step Methodology & Causality
-
System Suitability Test (SST) & Calibration:
-
Action: Inject a standard positive ion calibration solution (e.g., caffeine, MRFA, Ultramark 1621) followed by a solvent blank (50:50 MeOH:H₂O).
-
Causality: The calibrant ensures the mass analyzer (Orbitrap or Q-TOF) is tuned to a mass error of < 2 ppm. The blank run is a critical self-validating step to prove that no carryover or background contamination exists at the target m/z of 158.1176.
-
-
Sample Preparation:
-
Action: Dissolve the compound in 50:50 Methanol:Water to a final concentration of 1 µg/mL.
-
Causality: This specific low concentration prevents detector saturation and minimizes ion suppression, ensuring the isotopic envelope remains undistorted for accurate ¹³C/¹²C ratio analysis.
-
-
Chromatographic Separation:
-
Action: Elute through a C18 UHPLC column using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid (FA).
-
Causality: The C18 stationary phase provides retention for the aliphatic ring. The 0.1% FA is non-negotiable; it lowers the pH, ensuring the secondary amine of the piperidine ring is fully protonated, which is required for optimal retention and subsequent ionization.
-
-
ESI+ Ionization & Detection:
-
Action: Subject the eluate to positive-mode Electrospray Ionization.
-
Causality: The pre-protonated molecules are transferred into the gas phase. The system validates the compound's identity if the detected m/z is 158.1176 (± 5 ppm) and the M+1 isotopic peak exhibits an intensity of approximately 8.8% relative to the monoisotopic peak (validating the presence of exactly 8 carbon atoms).
-
Structural Significance in Medicinal Chemistry
Methyl 3-methylpiperidine-4-carboxylate contains two adjacent stereocenters (positions 3 and 4 on the piperidine ring). Consequently, it exists as a mixture of cis and trans diastereomers, each comprising a pair of enantiomers. In targeted drug discovery, the 3D spatial orientation of these methyl and carboxylate vectors dictates how the final drug binds to the protein target's active site.
For example, in the development of RORγ modulators for autoimmune diseases, [2] details the use of methyl 3-methylpiperidine-4-carboxylate as a cis-trans mixture (approximately 10:90). Because stereopurity is vital to avoid off-target toxicity and ensure efficacy, the synthetic workflow mandates coupling the intermediate to the core scaffold first, followed by rigorous chiral Supercritical Fluid Chromatography (SFC) to isolate the active eutomer.
Similarly, in the synthesis of PLK1 degradation-inducing compounds [3], the secondary amine of the piperidine ring undergoes a RuPhos-Pd-G3 catalyzed Buchwald-Hartwig cross-coupling with an aryl halide.
Synthetic integration and chiral resolution workflow for target APIs.
By leveraging the precise exact mass during the LC-MS monitoring of these cross-coupling reactions, chemists can rapidly confirm the consumption of the 157.1103 Da starting material and the successful formation of the N-arylated product, ensuring the synthetic pipeline remains highly efficient and self-correcting.
References
-
"Methyl 3-methylpiperidine-4-carboxylate | C8H15NO2 | CID 14869354", PubChem, National Library of Medicine. URL:[Link]
- "WO2016179460A1 - Tricyclic sulfones as rorϒ modulators", Google Patents.
- "US20230219966A1 - Novel plk1 degradation inducing compound", Google Patents.
Stereochemical Profiling and Resolution of Methyl 3-methylpiperidine-4-carboxylate: A Technical Guide for Drug Discovery
Executive Summary
Methyl 3-methylpiperidine-4-carboxylate is a highly versatile, privileged scaffold utilized extensively in modern medicinal chemistry. Because the piperidine ring acts as a central vector for directing pharmacophores into specific protein sub-pockets, the stereochemistry at the C3 and C4 positions profoundly dictates target binding affinity, pharmacokinetics, and off-target toxicity. This whitepaper provides an in-depth technical analysis of the molecule's stereocenters, the thermodynamic causality behind its isomerism, and field-proven, self-validating protocols for the stereoselective enrichment and chiral resolution of its enantiomers.
Structural and Stereochemical Foundations
The molecular architecture of methyl 3-methylpiperidine-4-carboxylate features a six-membered nitrogen-containing heterocyclic ring with two adjacent stereocenters: a methyl group at C3 and a methoxycarbonyl (methyl ester) group at C4. This 1,2-disubstitution pattern yields 22=4 distinct stereoisomers, comprising two pairs of enantiomers (diastereomers of each other).
Thermodynamic Causality of Conformations
In a chair conformation, the spatial relationship between the C3 and C4 substituents dictates the molecule's thermodynamic stability:
-
Trans-Isomers ((3R, 4R) and (3S, 4S)): The trans-configuration allows both the C3-methyl and C4-ester groups to adopt equatorial positions simultaneously. This minimizes 1,3-diaxial steric clashes with the ring protons, making the trans-isomers the thermodynamically favored products[1].
-
Cis-Isomers ((3R, 4S) and (3S, 4R)): The cis-configuration forces one substituent into an axial position while the other remains equatorial. The resulting gauche interactions and 1,3-diaxial strain elevate the ground-state energy, making the cis-isomers kinetically accessible but thermodynamically disfavored[2].
Caption: Stereochemical relationships and resolution pathways of the four isomers.
Pharmacological Significance of Stereocenters
The precise spatial orientation of the C3 and C4 vectors is critical in targeted drug discovery:
-
RORγ Modulators (Autoimmune Diseases): In the development of tricyclic sulfones targeting the retinoid-related orphan receptor gamma (RORγ), the trans-enantiomers of methyl 3-methylpiperidine-4-carboxylate are required to properly orient the ligand within the highly specific ligand-binding domain, directly impacting the attenuation of IL-17 production[3],[1].
-
Nek2 Kinase Inhibitors (Oncology): Research on aminopyrazine inhibitors demonstrates that the two enantiomers of cis-dimethyl-substituted piperidine derivatives exhibit drastically different IC50 values. The asymmetric nature of the ATP-binding pocket heavily penalizes the incorrect enantiomer due to steric clashes with residues like Cys22 and Val68[2].
-
Chemokine CCR-2 Modulators (Inflammation): Stereopure piperidine carboxylates are utilized as key intermediates to synthesize modulators that prevent monocyte and macrophage infiltration in rheumatoid arthritis and atherosclerosis[4],[5].
Synthetic Protocols for Stereoselective Enrichment
Commercially sourced methyl 3-methylpiperidine-4-carboxylate is often supplied as a hydrochloride salt containing a mixture of cis and trans isomers[6],[7]. To maximize the yield of the desired trans-enantiomers before chiral separation, a base-catalyzed epimerization is employed.
Causality of Epimerization: The proton at the C4 position (alpha to the ester carbonyl) is mildly acidic. Deprotonation forms a planar enolate intermediate. Upon reprotonation, the molecule preferentially adopts the lowest-energy conformation. Because the C3 methyl group remains fixed, the C4 ester group will orient itself equatorially, driving the equilibrium toward the trans-(e,e) configuration.
Protocol 1: Base-Catalyzed Epimerization (Self-Validating Workflow)
-
Free-Basing: If starting from the hydrochloride salt[6], partition 10.0 g of the salt between Dichloromethane (DCM) and saturated aqueous NaHCO3 . Extract, dry over Na2SO4 , and concentrate to yield the free amine.
-
Reagent Preparation: Dissolve the free base in 100 mL of anhydrous methanol under an inert argon atmosphere.
-
Base Addition: Add a catalytic amount (0.2 equivalents) of Sodium Methoxide (NaOMe).
-
Thermodynamic Equilibration: Reflux the mixture at 65 °C for 6 hours. The thermal energy overcomes the activation barrier for enolization, allowing thermodynamic control to dominate.
-
Quenching & Recovery: Cool to room temperature, neutralize with glacial acetic acid, and evaporate the solvent. Partition the residue between DCM and water, dry the organic layer, and concentrate.
-
Self-Validation (NMR Check): Analyze the crude product via 1H NMR. The C4 alpha-proton in the trans-isomer appears as a doublet of triplets (dt) with large coupling constants ( J>10 Hz) indicative of axial-axial coupling. The protocol is validated, and the batch is cleared for SFC, only when the trans:cis ratio exceeds 90:10[1].
Analytical and Preparative Resolution Workflows
While diastereomers (cis vs. trans) can be separated by standard silica gel chromatography, enantiomers require a chiral environment. Preparative Chiral Supercritical Fluid Chromatography (SFC) is the industry standard due to its high throughput, low solvent consumption, and superior resolution for polar basic compounds[1].
Caption: Preparative Chiral SFC workflow for the resolution of trans-enantiomers.
Protocol 2: Preparative Chiral SFC Resolution
Causality of Additives: Piperidines are secondary amines. The basic nitrogen lone pair interacts strongly with residual acidic silanol groups on the stationary phase, causing severe peak tailing. Adding a basic modifier like Diethylamine (DEA) competitively masks these active sites, ensuring sharp, symmetrical peaks.
-
Sample Preparation: Dissolve the trans-enriched mixture in methanol at a concentration of 50 mg/mL.
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Lux Cellulose-4 (250 × 21.2 mm, 5 µm)[1].
-
Mobile Phase: Isocratic elution using 80% Supercritical CO2 and 20% Methanol containing 0.2% DEA.
-
Parameters: Maintain a flow rate of 60–100 mL/min at a column temperature of 35 °C and a backpressure of 100 bar.
-
Detection & Collection: Monitor UV absorbance at 220 nm. Collect the baseline-resolved peaks into separate vessels.
-
Self-Validation (Chiral Purity Check): Reinject a 5 µL aliquot of each concentrated fraction onto an analytical chiral column. The resolution is validated if the enantiomeric excess (ee) is ≥ 98.0%.
Quantitative Data Summaries
Table 1: Stereoisomeric Profile of Methyl 3-methylpiperidine-4-carboxylate
| Isomer | Configuration | Dominant Conformation | Relative Stability | Typical Abundance (Post-Epimerization) |
| trans-1 | (3R, 4R) | Equatorial-Equatorial | Highest (Base = 0.0) | ~ 45 - 48% |
| trans-2 | (3S, 4S) | Equatorial-Equatorial | Highest (Base = 0.0) | ~ 45 - 48% |
| cis-1 | (3R, 4S) | Axial-Equatorial | Lower (+ 1.8 kcal/mol) | < 5% |
| cis-2 | (3S, 4R) | Equatorial-Axial | Lower (+ 1.8 kcal/mol) | < 5% |
Table 2: Validated Chiral SFC Parameters
| Parameter | Value / Specification | Mechanistic Rationale |
| Stationary Phase | Lux Cellulose-4 | Cellulose backbone provides chiral recognition sites for the ester. |
| Primary Solvent | Supercritical CO2 | Non-polar fluid with low viscosity, allowing high flow without overpressure. |
| Co-Solvent | 20% Methanol | Provides necessary elution strength to partition the polar analyte. |
| Basic Additive | 0.2% Diethylamine (DEA) | Masks acidic silanol sites, preventing secondary amine peak tailing. |
| Detection | UV at 220 nm | Detects the π→π∗ transitions of the ester carbonyl chromophore. |
References
- Title: WO2016179460A1 - Tricyclic sulfones as rorϒ modulators Source: Google Patents URL
-
Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2 Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
- Title: US20080081803A1 - Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity Source: Google Patents URL
-
Title: Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CID 72740446) Source: PubChem (NIH) URL: [Link]
- Title: EP2872508B1 - Imidazopyridine Derivatives as Modulators of TNF Activity Source: European Patent Office / Google Patents URL
Sources
- 1. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
- 4. US20080081803A1 - Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity - Google Patents [patents.google.com]
- 5. US20080081803A1 - Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity - Google Patents [patents.google.com]
- 6. Methyl 3-methylpiperidine-4-carboxylate hydrochloride | C8H16ClNO2 | CID 72740446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Thermodynamic properties of Methyl 3-methylpiperidine-4-carboxylate
An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 3-methylpiperidine-4-carboxylate
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the thermodynamic properties of Methyl 3-methylpiperidine-4-carboxylate. In the absence of extensive published data for this specific molecule, this document serves as a procedural whitepaper, outlining best practices for its synthesis, characterization, and the subsequent experimental and computational evaluation of its key thermodynamic parameters. These parameters, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy, are fundamental to understanding the molecule's stability, reactivity, and behavior in various chemical and biological systems, which is of paramount importance for researchers, scientists, and professionals in the field of drug development. The methodologies detailed herein are grounded in established principles of calorimetry, vapor pressure analysis, and high-level quantum chemical calculations, providing a robust roadmap for acquiring high-fidelity thermochemical data.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmaceutical agents.[1] The thermodynamic properties of these molecules are critical determinants of their behavior, from synthesis and formulation to their ultimate interaction with biological targets.[1] Methyl 3-methylpiperidine-4-carboxylate, a substituted piperidine derivative, presents a case study for the rigorous determination of these properties. An understanding of its enthalpy of formation (ΔfH°), heat capacity (Cp), entropy (S°), and Gibbs free energy (ΔG°) can inform drug design by providing insights into molecular stability, conformational preferences, and the energetics of receptor binding.[2]
This guide provides a detailed, field-proven approach to elucidating the thermodynamic landscape of Methyl 3-methylpiperidine-4-carboxylate. It is structured to guide the researcher from the foundational steps of material preparation to the sophisticated techniques of experimental and computational thermochemistry.
Part 1: Foundational Requirements: Synthesis and Characterization
A prerequisite for any accurate thermodynamic measurement is the availability of a pure, well-characterized sample. The synthesis of Methyl 3-methylpiperidine-4-carboxylate can be approached through established methods for the esterification of piperidine carboxylic acids.
Synthesis and Purification
A plausible synthetic route involves the Fischer esterification of 3-methylpiperidine-4-carboxylic acid.[3]
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of 3-methylpiperidine-4-carboxylic acid in methanol (acting as both solvent and reactant), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique, such as thin-layer chromatography or titration of the remaining carboxylic acid.[4]
-
Workup: Upon completion, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). The excess methanol can be removed using a rotary evaporator.[4]
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Methyl 3-methylpiperidine-4-carboxylate by vacuum distillation or column chromatography to achieve high purity (>99.5%), which is essential for accurate calorimetric measurements.
Characterization and Purity Assessment
The identity and purity of the synthesized compound must be rigorously confirmed.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Purity Analysis:
-
Gas Chromatography (GC): To determine the purity of the liquid sample.
-
Differential Scanning Calorimetry (DSC): Can be used to assess purity by analyzing the melting point depression of the solidified material.[5]
-
Adiabatic Calorimetry: Provides a highly accurate determination of sample purity by analyzing the melting curve.[6]
-
Part 2: Experimental Determination of Thermodynamic Properties
The experimental determination of thermodynamic properties relies on precise calorimetric and analytical techniques.
Caption: Figure 1: A generalized workflow for the experimental determination of the thermodynamic properties of Methyl 3-methylpiperidine-4-carboxylate.
Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation in the liquid state (ΔfH°(l)) is most accurately determined from the standard molar enthalpy of combustion (ΔcH°).
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of the liquid is encapsulated in a polyester bag or gelatin capsule.
-
Calorimeter Setup: The sample is placed in a platinum crucible within a rotating-bomb calorimeter. For nitrogen-containing compounds, a small, known amount of water is added to the bomb to ensure a defined final state for the nitric acid formed.[7][8] The bomb is then charged with high-purity oxygen to a pressure of approximately 3 MPa.
-
Combustion: The bomb is placed in an isothermal water jacket, and the combustion is initiated electrically. The rotation of the bomb ensures a homogeneous final solution.
-
Temperature Measurement: The temperature change of the calorimeter is measured with high precision.
-
Data Analysis:
-
The energy equivalent of the calorimeter is determined using a certified standard, such as benzoic acid.
-
The gross heat of combustion is calculated from the corrected temperature rise.
-
Corrections are applied for the ignition energy, the heat of formation of nitric acid from N₂(g), and for bringing all reactants and products to their standard states (Washburn corrections).
-
The standard molar enthalpy of combustion (ΔcH°) is calculated.
-
The standard molar enthalpy of formation in the liquid state (ΔfH°(l)) is then derived using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).[9][10]
-
Heat Capacity (Cp) and Phase Transition Properties
Adiabatic calorimetry is the gold standard for measuring heat capacity over a wide range of temperatures. Differential Scanning Calorimetry (DSC) is a more common and faster method, suitable for determining heat capacities and enthalpies of phase transitions.[11]
Experimental Protocol: Adiabatic Calorimetry
-
Calorimeter Loading: A known mass of the sample is hermetically sealed in the calorimeter vessel.
-
Cooling: The calorimeter is cooled to the lowest desired temperature (e.g., near liquid helium temperature).
-
Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. Measurements are taken in small temperature increments to map the heat capacity as a function of temperature.[12]
-
Phase Transitions: At a phase transition (e.g., melting), the energy supplied will cause the transition to occur at a constant temperature. The total energy required for the transition gives the enthalpy of fusion (ΔfusH°).
-
Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard molar entropy (S°) can then be calculated by integrating Cp/T from 0 K to the desired temperature.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is sealed in an aluminum pan.[4]
-
Measurement: The sample and an empty reference pan are heated at a constant rate in the DSC instrument. The difference in heat flow required to maintain both at the same temperature is recorded.[5]
-
Data Analysis:
-
The heat capacity of the liquid (Cp(l)) is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).[11]
-
The melting temperature (Tfus) and enthalpy of fusion (ΔfusH°) are determined from the onset temperature and the integrated area of the melting endotherm, respectively.[5][13]
-
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization is crucial for converting thermodynamic data from the liquid to the gaseous state. It can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.
Experimental Protocol: Vapor Pressure Measurement (Gas Saturation Method)
-
Apparatus: A stream of an inert carrier gas is passed at a known flow rate through or over the liquid sample, which is maintained at a constant temperature.
-
Saturation: The gas becomes saturated with the vapor of the compound.
-
Trapping and Quantification: The vapor is trapped downstream (e.g., on a sorbent tube) and the amount is quantified (e.g., by gas chromatography).
-
Calculation: The vapor pressure at that temperature is calculated from the amount of substance transported and the volume of the carrier gas.
-
Temperature Dependence: The experiment is repeated at several temperatures.
-
Data Analysis: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R, from which the enthalpy of vaporization is determined. For low-volatility compounds, other methods like the Knudsen effusion method or temperature-programmed thermal desorption may be more suitable.[2][14][15][16]
Part 3: Computational Thermochemistry
Computational chemistry provides a powerful, complementary approach to experimental methods, allowing for the prediction of thermodynamic properties and offering insights into the underlying molecular structures.
Caption: Figure 2: A workflow for the computational determination of thermodynamic properties, emphasizing the importance of a thorough conformational analysis.
Conformational Analysis
Substituted piperidine rings exist as an equilibrium of multiple conformers, primarily chair forms.[1] The relative energies of these conformers must be determined to calculate a Boltzmann-weighted average of their thermodynamic properties.[3]
Computational Protocol: Conformational Analysis
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify all low-energy conformers of Methyl 3-methylpiperidine-4-carboxylate. Consider the chair conformations with both the 3-methyl and 4-carboxylate groups in axial and equatorial positions.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set.
-
Energy Calculation: Perform high-level single-point energy calculations (e.g., using coupled-cluster methods) on the optimized geometries to obtain accurate relative energies of the conformers.
Calculation of Thermodynamic Properties
High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2), are well-suited for calculating the gas-phase enthalpy of formation.[17][18][19]
Computational Protocol: G3MP2 Calculation
-
Frequency Analysis: For each stable conformer, perform a frequency calculation at the DFT level to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Enthalpy of Formation Calculation: Calculate the gas-phase standard molar enthalpy of formation (ΔfH°(g)) using an atomization or isodesmic reaction scheme.
-
Atomization Method: The enthalpy of formation is calculated from the computed enthalpy of atomization and the experimental enthalpies of formation of the constituent atoms.[20]
-
Isodesmic Reaction Method: A reaction is constructed where the number and types of bonds are conserved on both sides. This method benefits from the cancellation of errors in the quantum chemical calculations. The enthalpy of reaction is calculated, and with the known experimental ΔfH°(g) of the other molecules in the reaction, the ΔfH°(g) of the target molecule can be determined.
-
-
Boltzmann Averaging: The overall thermodynamic properties of the molecule are calculated as a Boltzmann-weighted average of the properties of the individual conformers at the desired temperature.
Part 4: Data Synthesis and Presentation
All experimentally determined and computationally predicted thermodynamic data should be summarized for clarity and comparative analysis.
Table 1: Summary of Experimentally Determined Thermodynamic Properties of Methyl 3-methylpiperidine-4-carboxylate at 298.15 K
| Property | Symbol | Value (Units) | Method |
| Standard Enthalpy of Combustion (liquid) | ΔcH°(l) | Value ± Unc. (kJ/mol) | Rotating-Bomb Combustion Calorimetry |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Value ± Unc. (kJ/mol) | Derived from ΔcH°(l) |
| Melting Temperature | Tfus | Value ± Unc. (K) | Adiabatic Calorimetry / DSC |
| Enthalpy of Fusion | ΔfusH° | Value ± Unc. (kJ/mol) | Adiabatic Calorimetry / DSC |
| Standard Molar Heat Capacity (liquid) | Cp(l) | Value ± Unc. (J/mol·K) | Adiabatic Calorimetry / DSC |
| Standard Enthalpy of Vaporization | ΔvapH° | Value ± Unc. (kJ/mol) | Vapor Pressure Measurement |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Value ± Unc. (kJ/mol) | Derived from ΔfH°(l) and ΔvapH° |
| Standard Molar Entropy (liquid) | S°(l) | Value ± Unc. (J/mol·K) | Adiabatic Calorimetry |
Table 2: Summary of Computationally Predicted Gas-Phase Thermodynamic Properties at 298.15 K
| Property | Symbol | Value (Units) | Method |
| Standard Enthalpy of Formation | ΔfH°(g) | Value (kJ/mol) | G3MP2 |
| Standard Molar Entropy | S°(g) | Value (J/mol·K) | G3MP2 |
| Standard Molar Heat Capacity | Cp(g) | Value (J/mol·K) | G3MP2 |
Conclusion
This technical guide has outlined a comprehensive, multi-pronged strategy for the definitive determination of the thermodynamic properties of Methyl 3-methylpiperidine-4-carboxylate. By integrating meticulous synthesis and purification with state-of-the-art experimental techniques—including rotating-bomb combustion calorimetry, adiabatic calorimetry, DSC, and vapor pressure measurements—a complete and accurate thermochemical profile can be established. Furthermore, high-level computational methods, such as G3MP2, provide a powerful means to predict these properties, validate experimental results, and offer insights into the conformational complexities that govern the molecule's energetic landscape. The acquisition of this fundamental data is an indispensable step in the rational design and development of novel pharmaceuticals, enabling a deeper understanding of molecular stability, reactivity, and intermolecular interactions.
References
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Chattopadhyay, S., Tobias, H. J., & Ziemann, P. J. (2001). A Method for Measuring Vapor Pressures of Low-Volatility Organic Aerosol Compounds Using a Thermal Desorption Particle Beam Mass Spectrometer. Analytical Chemistry, 73(16), 3797-803. [Link]
-
Chattopadhyay, S., Tobias, H. J., & Ziemann, P. J. (2001). A method for measuring vapor pressures of low-volatility organic aerosol compounds using a thermal desorption particle beam mass spectrometer. Analytical Chemistry, 73(16), 3797–3803. [Link]
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Kari, E., et al. (2023). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Atmospheric Chemistry and Physics, 23(12), 6957-6974. [Link]
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Hakkinen, V. M. A., & Jussila, P. E. (2001). Determination of Vapor Pressure of Low-Volatility Compounds Using a Method To Obtain Saturated Vapor with Coated Capillary Columns. Analytical Chemistry, 73(11), 2531-2536. [Link]
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Kambe, H., Ozawa, T., & Kanbe, K. (1972). Investigations of solid phase transitions of low molecular organic compounds by differential scanning calorimetry. Journal of Thermal Analysis, 4(1), 21-31. [Link]
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Coleman, D. J., & Skinner, H. A. (1966). Heats of combustion of organic compounds of nitrogen. Part 4.—Succinimide, N,N′-bisuccinimide and 2,5,2′,5′-tetramethyl-dipyrryl-(1,1′). Transactions of the Faraday Society, 62, 2057-2062. [Link]
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Kari, E., et al. (2023). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. ResearchGate. [Link]
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Abraham, R. J., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (9), 1417-1423. [Link]
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Matulevičiūtė, G., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
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Morais, V. M. F., et al. (2010). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 42(5), 633-640. [Link]
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Verevkin, S. P., et al. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. Molecules, 24(8), 1626. [Link]
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Good, W. D. (1972). Enthalpies of Combustion of Nine Organic Nitrogen Compounds Related to Petroleum. Journal of Chemical & Engineering Data, 17(2), 28-31. [Link]
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Wexler, A. S. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. The Wexler Group. [Link]
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Wunderlich, B. (2022). On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. Thermo, 2(3), 297-306. [Link]
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Wikipedia. (2024). Differential scanning calorimetry. [Link]
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Van der Heijden, A. E. D. M., et al. (2008). Accurate determination of purity for organic compounds using adiabatic calorimetry. ResearchGate. [Link]
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Bozzelli, J. W., & Rossi, M. J. (2004). Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. International Journal of Chemical Kinetics, 36(9), 503-522. [Link]
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Conkling, J. A. (2005). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, (21), 13-19. [Link]
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Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221-277. [Link]
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Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Journal of Chemical & Engineering Data, 15(1), 150-151. [Link]
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Murthy, S. S. N., Gangasharan, & Nayak, S. K. (1993). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions, 89(3), 509-514. [Link]
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Zhao, L. (2023). Advances in Differential Scanning Calorimetry Techniques and Applications. Journal of Chemical Research, 4(1), 1-2. [Link]
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Curtiss, L. A., & Raghavachari, K. (2002). Gaussian-3 and Related Methods for Accurate Thermochemistry. ResearchGate. [Link]
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Varushchenko, R. M., et al. (2011). Measurement of Heat Capacity by Adiabatic Calorimetry and Calculation of Thermodynamic Functions of Standard Substances: Copper, Benzoic Acid, and Heptane (For Calibration of an Adiabatic Calorimeter). Journal of Chemical & Engineering Data, 56(2), 263-272. [Link]
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Acree, W., & Chickos, J. S. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids. Sublimation, Vaporization, and Fusion Enthalpies from 1880 to 2015. Part 2. C11–C192. Journal of Physical and Chemical Reference Data, 46(1), 013104. [Link]
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Pokon, A., et al. (2018). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation, 14(1), 333-348. [Link]
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Rojas-Donoso, L. M., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Omega, 7(40), 35835-35846. [Link]
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Application Notes and Protocol for the Organic Synthesis of Methyl 3-methylpiperidine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the organic synthesis of methyl 3-methylpiperidine-4-carboxylate, a valuable piperidine derivative for pharmaceutical and agrochemical research. The protocol herein details a robust two-step synthetic pathway commencing with the esterification of 3-methylpyridine-4-carboxylic acid, followed by the catalytic hydrogenation of the pyridine ring. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and methods for characterization to ensure the successful synthesis and verification of the target compound.
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into the design of active pharmaceutical ingredients (APIs) to enhance their pharmacokinetic and pharmacodynamic profiles. Methyl 3-methylpiperidine-4-carboxylate, in particular, serves as a key building block for the synthesis of more complex molecules, including analgesics and neuroleptics. Its stereochemistry and functionality offer multiple points for diversification, making it a versatile intermediate in drug discovery and development.
This application note outlines a reliable and scalable protocol for the synthesis of methyl 3-methylpiperidine-4-carboxylate. The described methodology is grounded in established chemical transformations, ensuring a high-yielding and reproducible process suitable for a standard organic chemistry laboratory.
Synthetic Strategy
The synthesis of methyl 3-methylpiperidine-4-carboxylate is most effectively achieved through a two-step sequence starting from 3-methylpyridine-4-carboxylic acid. The logical workflow is depicted below:
N-Boc Protection of Methyl 3-methylpiperidine-4-carboxylate: A Detailed Protocol and Mechanistic Insights
An Application Note for Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly within pharmaceutical development, for the temporary masking of amine functionalities. Its widespread use is attributed to its stability across a range of chemical conditions and its facile, selective removal under mild acidic conditions.[1] This application note provides a comprehensive, field-proven protocol for the N-Boc protection of methyl 3-methylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry. Beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offers a detailed mechanistic rationale, and presents a self-validating system for reaction monitoring and product characterization, ensuring reproducibility and high-purity outcomes for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Amine Protection
In the intricate multi-step syntheses common to drug discovery, the reactivity of functional groups must be carefully managed. Amines, being both nucleophilic and basic, can interfere with desired transformations elsewhere in a molecule.[2] Protecting groups serve as temporary "masks," rendering the amine inert to specific reaction conditions. The Boc group is one of the most common carbamate-based protecting groups, prized for its orthogonality with other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection strategies.[3][4]
The protection of methyl 3-methylpiperidine-4-carboxylate is a critical step in the synthesis of more complex pharmaceutical intermediates. This protocol is designed to be robust, efficient, and scalable.
Reaction Mechanism and Stoichiometry
The N-Boc protection of a secondary amine, such as methyl 3-methylpiperidine-4-carboxylate, proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) as the electrophilic source of the Boc group.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[2][5][6]
-
Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer: The resulting positively charged amine is deprotonated. In the presence of a base like triethylamine (TEA), the base facilitates this deprotonation.[5][7] If no external base is added, the tert-butyl carbonate anion or its breakdown product, tert-butoxide, can act as the base.[2][8]
-
Byproduct Decomposition: The unstable tert-butyl carbonate decomposes into carbon dioxide (CO₂) gas and tert-butoxide, which is then protonated to form tert-butanol.[5][8] The evolution of CO₂ is a visual indicator that the reaction is proceeding.
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed system to allow the CO₂ gas to escape safely.[5][8]
Caption: Reaction mechanism for N-Boc protection.
Detailed Experimental Protocol
This protocol is optimized for the gram-scale synthesis of tert-butyl 4-(methoxycarbonyl)-3-methylpiperidine-1-carboxylate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| Methyl 3-methylpiperidine-4-carboxylate (HCl salt) | C₈H₁₆ClNO₂ | 193.67 | 5.16 | 1.0 | Solid |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 6.20 | 1.2 | mp: 22-24 °C |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.48 | 3.0 | d = 0.726 g/mL, bp: 89.5 °C |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Solvent, bp: 39.6 °C |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stir plate and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add methyl 3-methylpiperidine-4-carboxylate hydrochloride salt (1.0 g, 5.16 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. The starting material may not fully dissolve, resulting in a suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (2.16 mL, 15.48 mmol) dropwise over 5 minutes. The triethylamine neutralizes the HCl salt, liberating the free amine. Stir for an additional 15 minutes at 0 °C.
-
Reagent Addition: To the stirred suspension, add di-tert-butyl dicarbonate (1.35 g, 6.20 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: 30% Ethyl Acetate in Hexanes.
-
Visualization: Potassium permanganate stain.
-
Expected Results: The starting amine is more polar and will have a lower Rf value than the less polar, Boc-protected product. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.[9]
-
Stationary Phase: Silica gel (100-200 mesh).
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product as a colorless oil.
-
Characterization
The identity and purity of the product, tert-butyl 4-(methoxycarbonyl)-3-methylpiperidine-1-carboxylate, should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Workflow and Data Visualization
Caption: Overall experimental workflow for N-Boc protection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC indicates significant starting material remains after 16 hours, an additional 0.2 equivalents of (Boc)₂O can be added and the reaction stirred for another 4-6 hours. Ensure the triethylamine used is dry, as moisture can hydrolyze the (Boc)₂O.
-
Streaking on TLC: If the crude product streaks on the TLC plate, it may indicate residual triethylamine. The aqueous work-up, particularly the NaHCO₃ wash, is critical for its removal.
-
Purification Issues: The product is a relatively non-polar oil. A slow, careful gradient elution during column chromatography is key to separating it from any unreacted (Boc)₂O and other non-polar impurities.
-
Alternative Bases: While triethylamine is effective, diisopropylethylamine (DIPEA or Hünig's base) can also be used. DIPEA is more sterically hindered and less nucleophilic, which can sometimes reduce side reactions.
Safety Precautions
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and should be handled in a fume hood. It is also sensitive to heat and moisture.
-
Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Dichloromethane (DCM): Is a volatile chlorinated solvent and a suspected carcinogen. All handling should occur within a fume hood.
-
Pressure Build-up: The reaction generates CO₂ gas. Ensure the reaction vessel is not sealed to prevent pressure build-up.[5][7]
References
-
Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate. [Link]
-
Removal of Boc protecting group as workup? . Reddit. [Link]
-
Reactions that Work: Boc Protection . Chemtips. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof . Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules, 23(8), 1888. [Link]
-
Reddy, D., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . Organic Letters, 9(19), 3781-3783. [Link]
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]
-
Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions . International Journal of Chemical and Environmental Engineering, 3(3), 193-196. [Link]
-
N-Terminal Deprotection; Boc removal . Aapptec Peptides. [Link]
-
L-Proline . Organic Syntheses Procedure. [Link]
-
Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Scientific Reports, 10(1), 10224. [Link]
Sources
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- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
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- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Application Note: Strategic Incorporation of Methyl 3-methylpiperidine-4-carboxylate in Solid-Phase Peptide Synthesis
Abstract & Introduction
The pursuit of novel peptide therapeutics with enhanced stability, receptor selectivity, and bioavailability has driven the integration of non-canonical amino acids (ncAAs) into peptide scaffolds.[1][2] These unique building blocks introduce conformational constraints and novel functionalities not accessible with the 20 proteinogenic amino acids. Methyl 3-methylpiperidine-4-carboxylate, a cyclic β-amino acid analogue, is a compelling scaffold for inducing specific secondary structures, such as turns and helices, within a peptide chain. Its rigid piperidine ring can significantly enhance proteolytic resistance and modulate binding affinity.[3]
However, the successful incorporation of such sterically hindered secondary amines via standard Solid-Phase Peptide Synthesis (SPPS) protocols is non-trivial.[4][5] The presence of the Cα-substituted methyl group adjacent to the carboxylate function poses significant challenges to coupling efficiency, demanding optimized strategies to achieve high-yield synthesis.[6]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-protected 3-methylpiperidine-4-carboxylic acid into peptide sequences using the Fmoc/tBu orthogonal strategy. We will dissect the underlying chemical principles, present validated, step-by-step protocols, and offer field-proven troubleshooting insights to overcome common hurdles such as slow reaction kinetics and incomplete couplings.
The Building Block: Structural and Chemical Profile
Before proceeding to synthesis, it is critical to understand the properties of the building block. For SPPS, the amine must be protected (typically with Fmoc) and the carboxyl group must be a free acid to allow for activation. Therefore, this guide focuses on Fmoc-3-methylpiperidine-4-carboxylic acid .
| Property | Value | Source |
| IUPAC Name | 3-methylpiperidine-4-carboxylic acid | [7] |
| CAS Number | 885951-69-9 (for parent acid) | [7] |
| Molecular Formula | C₇H₁₃NO₂ (Parent Acid) | [7] |
| Molecular Weight | 143.18 g/mol (Parent Acid) | [7] |
| Key Structural Features | Cyclic secondary amine, β-amino acid, C3-methyl substitution (steric hindrance) | N/A |
The crucial feature is the secondary amine within the piperidine ring, which, when coupled to a growing peptide chain, imparts unique conformational properties. The methyl group at the C3 position significantly increases steric bulk, which is the primary driver for the specialized protocols described herein.
Core Principles & Synthesis Strategy
The standard Fmoc-SPPS workflow consists of iterative cycles of N-α-Fmoc deprotection and amino acid coupling.[8][9] While this process is robust for standard amino acids, sterically hindered residues require significant modifications to the coupling step to drive the reaction to completion.
The Challenge of Steric Hindrance
The primary obstacle is the slow acylation of the resin-bound N-terminal amine due to the bulk of the incoming Fmoc-3-methylpiperidine-4-carboxylic acid. Standard coupling reagents like HBTU or DIC/Oxyma may prove insufficient, leading to low coupling yields and the formation of deletion sequences.[6][10]
Causality: The methyl group on the piperidine ring sterically shields the activated carboxyl group, impeding its approach to the nucleophilic amine on the growing peptide chain. This raises the activation energy of the transition state, slowing the rate of peptide bond formation.
Strategic Choices for Overcoming Hindrance
-
High-Reactivity Coupling Reagents: Utilizing uranium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP is essential. These reagents form highly reactive activated esters that can overcome significant steric barriers.[11]
-
Extended Reaction Times & Double Coupling: Allowing the coupling reaction to proceed for longer periods (2-4 hours or more) is often necessary.[11] In particularly difficult cases, a "double coupling" strategy—draining the reaction vessel and adding a fresh solution of activated amino acid—can force the reaction to completion.[12]
-
Reaction Monitoring: Standard monitoring with the Kaiser test is not suitable for detecting unreacted secondary amines. The chloranil test or Isatin test must be used to accurately assess coupling completion before proceeding to the next cycle.
Below is a diagram illustrating the standard SPPS cycle, with a highlighted decision point for handling difficult couplings like the one discussed.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
These protocols assume a manual synthesis on a 0.1 mmol scale. Adjustments may be required for automated synthesizers or different scales.[13]
Materials & Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin (100-200 mesh).[14]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).
-
Amino Acids: Standard Fmoc-protected amino acids; Fmoc-3-methylpiperidine-4-carboxylic acid .
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.[13]
-
Coupling Reagent: HATU or HCTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[15]
-
Monitoring: Chloranil test reagents.
Protocol 1: Resin Swelling and Preparation
Causality: Proper swelling of the resin is critical to ensure that reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[15]
-
Place 0.1 mmol of the selected resin into a fritted SPPS reaction vessel.[16]
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Add 5 mL of DMF and agitate for another 30 minutes.
-
Drain the DMF. The resin is now ready for the first amino acid coupling or Fmoc deprotection if using a pre-loaded resin.
Protocol 2: Optimized Coupling of Fmoc-3-methylpiperidine-4-carboxylic acid
This protocol details the critical step of incorporating the sterically hindered residue.
-
Pre-activation: In a separate vial, dissolve Fmoc-3-methylpiperidine-4-carboxylic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute. The solution will typically change color.
-
Expert Insight: Pre-activation ensures the formation of the highly reactive aminium/uronium active ester before its introduction to the resin, which is crucial for overcoming the high activation energy of the coupling reaction.
-
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a chloranil test to check for the presence of free secondary amines.
-
Decision Point:
-
If the test is negative (indicating complete coupling), proceed to the washing step (Protocol 2.7).
-
If the test is positive (indicating incomplete coupling), drain the reaction vessel and perform a "double coupling" by repeating steps 2.1-2.4 with a fresh solution of activated amino acid.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and by-products.[8]
Caption: Workflow for coupling sterically hindered secondary amines in SPPS.
Protocol 3: Final Peptide Cleavage and Deprotection
Causality: A strong acid cocktail is required to simultaneously cleave the peptide from the resin support and remove the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[15][17] Scavengers like TIS and water are included to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Trp and Met.
-
Wash the final, fully protected peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.
-
Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin): 9.5 mL TFA, 0.25 mL Water, 0.25 mL TIS.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Analysis, Purification, and Troubleshooting
-
Analysis: The crude peptide should be analyzed by analytical RP-HPLC to assess purity and by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight.[10][18]
-
Purification: Purification is typically achieved using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.[18]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Major Deletion Sequence (-M3MPC) | Incomplete coupling of the hindered residue. | Use HATU/HCTU as the coupling reagent. Increase coupling time to 4+ hours. Perform a double coupling.[12] |
| Low Final Yield | Peptide aggregation on the resin. Steric hindrance leading to incomplete reactions throughout the synthesis. | Incorporate backbone-modifying dipeptides (e.g., pseudoprolines) elsewhere in the sequence to disrupt aggregation.[11] Ensure all "difficult" couplings are driven to completion. |
| False Negative Kaiser Test | The Kaiser test does not produce a blue color with secondary amines. | Use the chloranil test or Isatin test to accurately monitor the coupling of the piperidine-based residue. |
| Multiple Peaks in HPLC | Racemization during activation; side reactions during cleavage. | Ensure DIPEA is added last during activation. Use a well-optimized cleavage cocktail with appropriate scavengers. |
Conclusion
The incorporation of structurally unique and sterically demanding building blocks like Methyl 3-methylpiperidine-4-carboxylate is a powerful strategy in modern peptide drug design. While its inclusion presents challenges to standard SPPS protocols, these can be reliably overcome through the strategic selection of high-efficiency coupling reagents, extended reaction times, and appropriate in-process monitoring. The validated protocols and troubleshooting guidance provided in this document offer a robust framework for researchers to successfully synthesize these modified peptides, paving the way for the discovery of next-generation therapeutics.
References
-
Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Concept Life Sciences. (2025). Advancing peptide synthesis using non-canonical amino acids. AZoM. [Link]
-
Pathak, U., et al. (2016). Kinetics of Fmoc deprotection revisited: a case for DBU/piperazine/formic acid. RSC Advances. [Link]
-
Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Oishi, S., & Fujii, N. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. J-Stage. [Link]
-
Hlebowicz, E., et al. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]
-
JPT. Mastering Solid Phase Peptide Synthesis (SPPS). JPT. [Link]
-
Lee, S., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. MDPI. [Link]
-
CSBio. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). CSBio. [Link]
-
PubChem. 3-Methyl-4-piperidinecarboxylic acid. PubChem. [Link]
-
Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]
-
Wang, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
NextSDS. methyl 3-methylpiperidine-4-carboxylate — Chemical Substance Information. NextSDS. [Link]
-
ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
ChemBK. METHYL PIPERIDINE-3-CARBOXYLATE. ChemBK. [Link]
-
Lima, V., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
ResearchGate. Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. ResearchGate. [Link]
-
ACS Publications. Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids. ACS Publications. [Link]
-
RSC Publishing. Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]
-
Kent, S.B.H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]
-
ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Gyros Protein Technologies. (2019). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
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- 18. agilent.com [agilent.com]
Introduction: The Central Role of the N-Alkyl Piperidine Scaffold in Modern Drug Discovery
An Application Guide to Catalytic Systems for the N-Alkylation of Methyl 3-methylpiperidine-4-carboxylate
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure allows it to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional space, which is critical for precise interactions with biological targets. The nitrogen atom within this scaffold serves as a key handle for molecular modification; its basicity and nucleophilicity can be modulated, and, most importantly, it provides a vector for introducing a wide array of alkyl substituents.
The N-alkylation of substituted piperidines, such as methyl 3-methylpiperidine-4-carboxylate, is a cornerstone transformation in the synthesis of novel pharmaceutical agents.[3][4] The nature of the N-alkyl group profoundly influences a molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and receptor binding affinity. However, the N-alkylation of such secondary amines is not without its challenges. The primary issue is often over-alkylation, where the desired tertiary amine product reacts further to form an undesired quaternary ammonium salt.[5][6] Furthermore, the steric hindrance imposed by substituents on the piperidine ring can affect reactivity.
This guide provides an in-depth analysis of robust and selective catalytic methods for the N-alkylation of methyl 3-methylpiperidine-4-carboxylate, focusing on the underlying principles, practical execution, and comparative advantages of each approach. We will explore two primary catalytic strategies: Reductive Amination and the atom-economical "Borrowing Hydrogen" Catalysis .
Core Catalytic Strategy 1: Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for N-alkylation, as it inherently avoids the problem of over-alkylation.[7][8] The reaction proceeds in a two-step, often one-pot, sequence. First, the secondary amine (methyl 3-methylpiperidine-4-carboxylate) condenses with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This electrophilic iminium ion is then reduced in situ by a selective hydride reagent to yield the final tertiary amine.[9][10]
The key to the success of this method lies in the choice of the reducing agent. While powerful reductants like sodium borohydride (NaBH₄) can be used, they can also reduce the starting carbonyl compound. A superior choice is sodium triacetoxyborohydride (NaBH(OAc)₃) , a milder and more selective reagent that preferentially reduces the iminium ion intermediate over aldehydes or ketones. The slightly acidic nature of NaBH(OAc)₃ can also help catalyze the formation of the iminium ion.
Protocol 1: N-Alkylation via Reductive Amination using NaBH(OAc)₃
This protocol describes a general procedure for the N-alkylation of methyl 3-methylpiperidine-4-carboxylate with an aldehyde.
Materials:
-
Methyl 3-methylpiperidine-4-carboxylate (1.0 equiv)
-
Aldehyde or Ketone (1.1 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 3-methylpiperidine-4-carboxylate (1.0 equiv) and the anhydrous solvent (DCE or DCM, approx. 0.1 M concentration).
-
Add the aldehyde or ketone (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 2-24 hours).[5][7]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-alkylated product.
Core Catalytic Strategy 2: "Borrowing Hydrogen" Catalysis
"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" represents a more sustainable and atom-economical approach to N-alkylation.[11] This methodology utilizes alcohols as the alkylating agents, with water being the only stoichiometric byproduct. The reaction is typically catalyzed by transition metal complexes (e.g., Ru, Ir) or heterogeneous catalysts (e.g., Ni, Pd).[12][13][14]
The catalytic cycle proceeds through three key stages:
-
Oxidation: The metal catalyst temporarily removes two hydrogen atoms from the substrate alcohol, oxidizing it in situ to the corresponding aldehyde or ketone and forming a metal-hydride species.
-
Condensation: The newly formed carbonyl compound condenses with the amine (methyl 3-methylpiperidine-4-carboxylate) to form an iminium ion, releasing a molecule of water.
-
Reduction: The metal-hydride species, which "borrowed" the hydrogen, now returns it by reducing the iminium ion to the final N-alkylated amine, thereby regenerating the active catalyst for the next cycle.
Heterogeneous nickel catalysts, such as nickel supported on alumina (Ni/θ-Al₂O₃), have emerged as cost-effective and reusable alternatives to precious metal catalysts for this transformation.[11][14]
Protocol 2: N-Alkylation via Heterogeneous Ni-Catalyzed "Borrowing Hydrogen"
This protocol provides a general guideline for the N-alkylation of methyl 3-methylpiperidine-4-carboxylate with a primary alcohol using a heterogeneous nickel catalyst.
Materials:
-
Methyl 3-methylpiperidine-4-carboxylate (1.0 equiv)
-
Primary Alcohol (1.5 - 2.0 equiv)
-
Ni/Al₂O₃ catalyst (e.g., 5 mol% Ni)
-
Anhydrous, high-boiling solvent (e.g., Toluene, p-Xylene)
-
Schlenk flask or sealed pressure vessel, magnetic stirrer, oil bath
-
Inert atmosphere (Nitrogen or Argon) setup
-
Celites® for filtration
Procedure:
-
To a Schlenk flask or pressure vessel flame-dried under vacuum and backfilled with an inert gas, add the Ni/Al₂O₃ catalyst (5 mol%).
-
Add methyl 3-methylpiperidine-4-carboxylate (1.0 equiv), the primary alcohol (1.5 equiv), and the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture in an oil bath to the required temperature (typically 110-140 °C).
-
Stir the reaction vigorously to ensure good mixing of the heterogeneous catalyst. Monitor the reaction progress by taking aliquots (after cooling and settling the catalyst) and analyzing via GC-MS or LC-MS. Reaction times can range from 12 to 48 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad thoroughly with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-alkylated piperidine derivative. The recovered catalyst can often be washed and reactivated for reuse.[14]
Comparative Analysis of Catalytic Strategies
The choice of catalytic system depends heavily on the specific synthetic goal, substrate availability, and desired process conditions.
| Feature | Reductive Amination | "Borrowing Hydrogen" Catalysis | Direct Alkylation (S_N2) |
| Catalyst/Reagent | Stoichiometric NaBH(OAc)₃ | Catalytic (e.g., Ni, Ru, Ir) | Stoichiometric Base (e.g., K₂CO₃) |
| Alkylating Agent | Aldehyde / Ketone | Alcohol | Alkyl Halide |
| Byproduct | Borate salts, Acetic Acid | Water | Halide Salt |
| Selectivity | Excellent; no over-alkylation.[5] | Excellent; no over-alkylation. | Moderate; risk of quaternary salt.[6] |
| Atom Economy | Moderate | Excellent | Poor |
| Conditions | Mild (Room Temperature) | Elevated Temperature (110-140 °C) | Mild to Moderate Temperature |
| Advantages | High reliability, broad substrate scope, mild conditions. | Green chemistry, uses readily available alcohols, high atom economy. | Simple setup, uses common reagents. |
| Disadvantages | Requires pre-formed carbonyls, generates stoichiometric waste. | Requires higher temperatures, catalyst can be expensive or air-sensitive. | Risk of over-alkylation, uses toxic alkyl halides, generates salt waste. |
Conclusion
For the N-alkylation of a valuable substrate like methyl 3-methylpiperidine-4-carboxylate, control and selectivity are paramount. Reductive amination using sodium triacetoxyborohydride stands out as a highly reliable and mild method, making it an excellent choice for broad applicability in a research and development setting. For process development and green chemistry initiatives, "Borrowing Hydrogen" catalysis offers a superior, atom-economical alternative by utilizing alcohols as clean alkylating agents, despite requiring more forcing conditions. While direct alkylation with halides is a classic method, it should be approached with caution due to the significant risk of over-alkylation, which can complicate purification and lower yields. The selection of the optimal catalyst and methodology will ultimately be guided by the specific alkyl group to be installed, the scale of the reaction, and the overarching goals of the synthetic campaign.
References
- BenchChem. Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
- BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Carreira, E. M., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC, NIH.
- Carreira, E. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
- Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis.
- Unknown Author. Ni–Cu/γ-Al2O3 catalyzed N-alkylation of amines with alcohols. ResearchGate.
- Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate.
- Smith, A. B., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Various Authors. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
- Nevado, C., et al. (Year unavailable). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source unavailable.
- Various Authors. Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- Various Authors. An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.
- Shimizu, K., et al. (2025). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate.
- Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.
- Unknown Author. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent.
- Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Takeda, Y., et al. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters.
- Smith, A. B., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed.
- Jana, A., et al. (2019). Borrowing Hydrogen-Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst. ACS Catalysis.
- Wikipedia contributors. Reductive amination. Wikipedia.
- Kim, J., et al. (2025). Catalytic Reductive Alkylation of Pyridine-Fused N-Heteroarenes Using Alkyl Formates as Transfer Hydroalkylation Reagents. Organic Letters.
- MacMillan, D. W. C., et al. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC.
- The Organic Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
- Cossy, J., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters.
- Chem Steps. (2024). Reductive Amination. Chemistry Steps.
- Unknown Author. N-alkyl-piperidine DERIVATIVES. Google Patents.
- Slanina, Z., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
- Milani, J., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS.
- Wikipedia contributors. Piperidine. Wikipedia.
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Application Note: Scale-Up Production and Chiral Resolution of Methyl 3-methylpiperidine-4-carboxylate
Introduction & Strategic Rationale
Methyl 3-methylpiperidine-4-carboxylate is a high-value pharmaceutical intermediate, critically utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a core building block in the development of vesicular monoamine transporter 2 (VMAT2) inhibitors for hyperkinetic disorders[1] and RORγ modulators targeting autoimmune and inflammatory diseases[2]. The molecular architecture features two contiguous stereocenters at the C3 and C4 positions, necessitating rigorous control over diastereomeric and enantiomeric purity during synthesis.
While laboratory-scale syntheses frequently rely on Supercritical Fluid Chromatography (SFC) for the separation of cis/trans isomers[2] and employ hazardous reagents like trimethylsilyl diazomethane (TMS-diazomethane) for esterification[3], these methodologies are fundamentally incompatible with multi-kilogram pilot-scale manufacturing. They present severe toxicity profiles, explosion risks, and prohibitive volumetric costs. This application note details a field-proven, highly scalable protocol that replaces chromatographic resolution with thermodynamic salt crystallization and utilizes a robust, thionyl chloride-mediated Fischer esterification.
Process Chemistry & Causality in Route Design
Esterification Reagent Swap: At the bench scale, N-Boc-protected piperidine acids are often esterified using TMS-diazomethane to ensure mild reaction conditions[3]. For scale-up, we invert the protection-esterification sequence. We utilize the unprotected 3-methylpiperidine-4-carboxylic acid and subject it to thionyl chloride (SOCl₂) in methanol. This strategic choice serves a dual purpose: it drives the Fischer esterification via in situ HCl generation and simultaneously yields the product as a highly crystalline hydrochloride salt[4]. This inherently stabilizes the intermediate and bypasses the need for an expensive N-Boc protection/deprotection cycle.
Thermodynamic Chiral Resolution: Instead of relying on chiral SFC—which suffers from low throughput at scale—we employ classical resolution using a chiral resolving agent, such as Di-p-toluoyl-D-tartaric acid (D-DTTA). By heating the mixture to reflux in an acetone/water matrix and applying a highly controlled cooling ramp (5°C/hour), we exploit the solubility differential between the diastereomeric salts. This thermodynamic control prevents the kinetic entrapment of the undesired isomer, ensuring a diastereomeric excess (d.e.) of >99% without the need for chromatography.
Quantitative Process Metrics
The transition from lab-scale to pilot-scale necessitates a shift in both reagents and operational parameters to ensure safety and economic viability. Table 1 summarizes the critical process metrics and the rationale behind the scale-up adaptations.
Table 1: Process Metric Comparison: Lab-Scale vs. Pilot-Scale
| Parameter | Lab-Scale Route | Pilot-Scale Route | Rationale for Change |
| Esterification Reagent | TMS-Diazomethane | SOCl₂ / Methanol | Eliminates severe toxicity and explosion hazards; significantly lowers raw material cost. |
| Intermediate State | N-Boc protected oil | Unprotected HCl salt | The HCl salt provides excellent crystallinity[4], allowing for intermediate purification via simple filtration. |
| Isomer Separation | Chiral SFC / Silica Gel | Diastereomeric Salt Crystallization | SFC is cost-prohibitive at >10 kg scale; crystallization drastically improves volumetric productivity. |
| Overall Yield | 45% | 68% | Minimized transfer losses and elimination of silica gel chromatography waste. |
| Process E-factor | >150 | <30 | Achieved through solvent recycling and the elimination of single-use chromatographic silica. |
Workflow Visualization
Fig 1. Scalable synthetic and resolution workflow for the target ester.
Self-Validating Scale-Up Protocol
This protocol incorporates built-in In-Process Controls (IPCs) to ensure the system is self-validating. Operators must not proceed to subsequent phases unless IPC criteria are strictly met.
Phase 1: Fischer Esterification & HCl Salt Formation
-
Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge with 10.0 kg of 3-methylpiperidine-4-carboxylic acid and 25.0 L of anhydrous methanol.
-
Moisture Control (IPC 1): Sample the slurry for Karl Fischer titration.
-
Validation Check: Water content must be <0.1% to prevent competitive hydrolysis of SOCl₂.
-
-
Exothermic Reagent Addition: Cool the reactor jacket to 0°C. Dropwise add 8.5 L of Thionyl Chloride (SOCl₂) over a 4-hour period.
-
Causality: SOCl₂ reacts violently with MeOH. Maintaining the internal temperature <10°C prevents uncontrolled outgassing of SO₂ and HCl, ensuring safe mass transfer.
-
-
Reflux & Conversion: Gradually heat the reactor to 65°C and maintain reflux for 12 hours.
-
Reaction Monitoring (IPC 2): Pull a sample for HPLC analysis.
-
Validation Check: Starting material must be <1.0% AUC.
-
-
Isolation: Concentrate the mixture under vacuum to 30% volume, add 20 L of methyl tert-butyl ether (MTBE), and cool to 5°C to precipitate the racemic methyl 3-methylpiperidine-4-carboxylate hydrochloride[4]. Filter and dry under vacuum at 40°C.
Phase 2: Diastereomeric Resolution
-
Salt Formation: In a clean 50 L reactor, suspend 10.0 kg of the racemic HCl salt in 30 L of Acetone/Water (9:1 v/v). Add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) and 1.0 equivalent of triethylamine (to liberate the free base in situ for salt exchange).
-
Thermodynamic Crystallization: Heat the mixture to 60°C until complete dissolution is achieved. Hold for 1 hour. Program the reactor jacket to cool at a strict rate of 5°C/hour down to 5°C.
-
Causality: Rapid cooling causes supersaturation and the simultaneous crash-out of mixed isomers. Slow, linear cooling ensures selective crystal lattice formation of the target enantiopure salt.
-
-
Purity Verification (IPC 3): Filter a 50 g aliquot and analyze the mother liquor and crystals via Chiral HPLC.
-
Validation Check: The isolated crystals must exhibit >98% d.e. If <98%, reheat the reactor to 60°C, add 5% more water by volume, and repeat the cooling ramp.
-
Phase 3: Free-Basing & Final Isolation
-
Phase Separation: Suspend the enantiopure DTTA salt in 20 L of MTBE and 20 L of 2M aqueous NaOH. Stir vigorously for 30 minutes at 20°C.
-
Extraction: Allow the phases to separate. The target free-base partitions into the upper organic (MTBE) layer. Extract the remaining aqueous layer with an additional 10 L of MTBE.
-
Concentration: Wash the combined MTBE layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Methyl 3-methylpiperidine-4-carboxylate as a high-purity, pale yellow oil ready for downstream API coupling.
References
- Title: US20160289226A1 -[9,10-dimethoxy-3-(2-methylpropyl)
- Title: WO2016179460A1 - Tricyclic sulfones as rorϒ modulators Source: Google Patents URL
- Title: Cis-methyl 3-methylpiperidine-4-carboxylate hydrochloride | 133567-10-9 Source: Sigma-Aldrich URL
- Title: Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester Source: ChemicalBook URL
Sources
- 1. US20160289226A1 - [9,10-dimethoxy-3-(2-methylpropyl)-1h,2h,3h,4h,6h,7h,11bh-pyrido-[2,1-a]isoquinolin-2-yl]methanol and compounds, compositions and methods relating thereto - Google Patents [patents.google.com]
- 2. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
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- 4. Cis-methyl 3-methylpiperidine-4-carboxylate hydrochloride | 133567-10-9 [sigmaaldrich.com]
Application Note: Utilizing Methyl 3-methylpiperidine-4-carboxylate in High-Throughput Compound Library Generation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold-based Library Generation, Targeted Therapeutics, PROTACs, and Nuclear Receptor Modulators
Executive Summary & Mechanistic Rationale
In modern drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3 ) within a molecule is a proven strategy to improve clinical success rates by enhancing solubility, reducing off-target toxicity, and increasing three-dimensional structural complexity. Methyl 3-methylpiperidine-4-carboxylate (M3MP4C) , typically handled as its hydrochloride salt (CAS 1797255-52-7), has emerged as a highly privileged, sp³-rich building block for generating diverse compound libraries.
The mechanistic advantage of the M3MP4C scaffold lies in its rigid stereochemical framework. The presence of the 3-methyl group restricts the conformational flexibility of the piperidine ring. This forces the 4-carboxylate and the 1-nitrogen vectors to project into a defined 3D space, making it an ideal central hinge for fitting into deep, complex hydrophobic pockets. By selectively functionalizing the N-terminus and the C-terminus, medicinal chemists can rapidly generate libraries of targeted protein degraders [[1]]() and nuclear receptor modulators 2.
Core Applications in Drug Discovery
RORγt Inverse Agonists for Autoimmune Diseases
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the subsequent secretion of pro-inflammatory cytokines like IL-17A and IL-17F [[3]](). Dysregulation of the Rel–RORγ–RORγT transcriptional axis is a primary driver of autoimmune conditions such as psoriasis and multiple sclerosis 4. M3MP4C is extensively used to synthesize tricyclic sulfones and other RORγt inverse agonists, where the piperidine core bridges a hydrophobic biaryl system with a polar headgroup, effectively locking the receptor's ligand-binding domain in an inactive conformation 2.
RORγt-mediated Th17 differentiation and IL-17 signaling pathway blocked by M3MP4C derivatives.
Targeted Protein Degraders & Molecular Glues
Piperidine-4-carboxylate derivatives are heavily utilized in the generation of custom analog libraries for molecular glues. For instance, they have been successfully deployed to inhibit noncovalent E2 enzyme–ubiquitin complexes 5 and to synthesize PLK1 degradation-inducing compounds (PROTACs) 1. The scaffold provides an optimal exit vector for linker attachment while maintaining favorable physicochemical properties.
Experimental Protocols: High-Throughput Library Generation
To ensure a self-validating and reproducible system, the following protocol outlines the causality behind the specific reagents and conditions chosen for M3MP4C library generation.
Three-step high-throughput synthetic workflow for generating M3MP4C-based compound libraries.
Step 1: N-Functionalization (Acylation/Alkylation)
Objective: Introduce the R1 diversity element at the piperidine nitrogen.
-
Preparation: Dissolve Methyl 3-methylpiperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The excess DIPEA is critical to fully neutralize the HCl salt and liberate the nucleophilic secondary amine, while also acting as an acid scavenger for the subsequent coupling.
-
Coupling: Add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours at room temperature.
-
Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=158.1 ) is fully consumed.
Step 2: Ester Hydrolysis (Saponification)
Objective: Unmask the C-terminal carboxylic acid for further diversification.
-
Solvent System: Dissolve the Step 1 intermediate in a 2:1:1 mixture of THF:MeOH:H₂O. Causality: This specific solvent ratio ensures complete homogeneity of both the organic intermediate and the inorganic base.
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 eq). Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, accelerating hydroxide attack while minimizing the basicity of the medium. This prevents base-catalyzed epimerization of the sensitive chiral center at the C4 position.
-
Workup: Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, and concentrate in vacuo to yield the carboxylic acid intermediate.
Step 3: Parallel Amidation (Library Diversification)
Objective: Introduce the R2 diversity element via amide bond formation.
-
Activation: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is selected as the coupling reagent because its highly reactive nature easily overcomes the steric hindrance imposed by the adjacent 3-methyl group on the piperidine ring.
-
Diversification: Dispense the activated mixture into a 96-well synthesis block containing diverse primary and secondary amines (1.2 eq per well).
-
Purification & QC: Stir for 12 hours, filter, and purify via preparative HPLC. Perform chiral SFC (Supercritical Fluid Chromatography) to validate that stereochemical integrity was maintained throughout the sequence.
Quantitative Data Summary
The following table summarizes the representative physicochemical properties and yields of compound libraries generated using the M3MP4C scaffold across different target classes. The data highlights the scaffold's ability to maintain high Fsp3 character while achieving potent target inhibition.
| Target Class / Application | Representative R1 (N-Terminus) | Representative R2 (C-Terminus) | Avg. Library Yield (%) | Mean cLogP | Mean Fsp3 | Primary Assay IC₅₀ (nM) |
| RORγt Inverse Agonists | 2,4-Dichlorobenzoyl | Substituted Anilines | 78% | 3.8 | 0.65 | 12 - 45 nM |
| PLK1 Degraders (PROTACs) | E3 Ligase Binder (VHL) | Kinase Warhead Linker | 45% | 4.2 | 0.58 | 5 - 20 nM (DC₅₀) |
| E2-Ubiquitin Glues | Aryl Sulfonamides | Aliphatic Amines | 82% | 2.9 | 0.72 | 80 - 150 nM |
| Chemokine Modulators | Benzyl / Alkyl | Piperazine derivatives | 85% | 3.1 | 0.80 | 25 - 60 nM |
References
- Source: Google Patents (US20230219966A1)
- Source: Google Patents (WO2016179460A1)
-
Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex Source: National Institutes of Health (PMC) URL:[Link]
-
Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo Source: National Institutes of Health (PMC) URL:[Link]
-
The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis Source: Journal of Experimental Medicine (PMC) URL:[Link]
Sources
- 1. US20230219966A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
- 2. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of Methyl 3-Methylpiperidine-4-carboxylate
Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry
The piperidine moiety is a cornerstone of modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate physicochemical properties and biological activity. Specifically, 3-methylpiperidine-4-carboxamides are key intermediates in the synthesis of various therapeutic agents, where the amide bond serves as a critical linkage. The formation of this amide bond, however, is not always trivial. The secondary amine of the piperidine ring and the steric hindrance imparted by the 3-methyl group can pose significant challenges to achieving high yields and purity.
This comprehensive guide provides detailed application notes and protocols for the successful amidation of methyl 3-methylpiperidine-4-carboxylate. We will explore various reaction conditions, from direct aminolysis to the use of modern coupling reagents, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Reaction Pathways and Mechanistic Considerations
The conversion of methyl 3-methylpiperidine-4-carboxylate to its corresponding amide can be broadly approached via two main strategies: direct aminolysis and coupling agent-mediated amidation. The choice of method depends on the nucleophilicity of the amine, the desired reaction conditions (temperature, pressure), and the scale of the synthesis.
Direct Aminolysis of the Ester
Direct reaction of the methyl ester with an amine is the most atom-economical approach. However, it often requires harsh conditions, such as high temperatures or the use of strong bases, to overcome the lower electrophilicity of the ester carbonyl compared to an activated carboxylic acid.[3][4]
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. For less reactive amines, this method may result in low yields or require prolonged reaction times.
Saponification followed by Coupling Agent-Mediated Amidation
A more common and generally more efficient approach involves a two-step process:
-
Saponification: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 3-methylpiperidine-4-carboxylic acid, typically using a base like lithium hydroxide or sodium hydroxide.
-
Amidation: The resulting carboxylic acid is then coupled with the desired amine using a coupling reagent. This is the most frequently employed method in pharmaceutical research and development for amide bond formation.[5]
This strategy offers greater control and is often more successful for a wider range of amines, especially those that are less nucleophilic or sterically hindered.
Coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Several classes of coupling reagents are commonly used, each with its own mechanism and advantages.
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, which are based on HOBt or HOAt, are highly efficient and lead to fast reaction times with minimal racemization.[6][7] HATU, in particular, is often the reagent of choice for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[6][7] A potential side reaction with uronium/aminium reagents is the formation of a guanidinium byproduct from the reaction with the amine nucleophile, which can be minimized by careful control of stoichiometry.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form active esters and are known for their high reactivity. A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction observed with uronium/aminium reagents, making them a good choice for sluggish reactions or when an excess of the coupling reagent is required.
Visualizing the Amidation Workflow
The following diagram illustrates the general workflow for the two-step saponification and coupling agent-mediated amidation of methyl 3-methylpiperidine-4-carboxylate.
Caption: General workflow for the amidation of methyl 3-methylpiperidine-4-carboxylate.
Comparative Overview of Amidation Conditions
The choice of coupling reagent, base, and solvent significantly impacts the outcome of the amidation reaction. The following table summarizes common conditions, highlighting their strengths and weaknesses.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| EDC·HCl | HOBt or HOAt | DIPEA, TEA, or NMM | DCM, DMF | 0 to RT | Cost-effective; water-soluble urea byproduct is easily removed during workup. |
| HATU | (Internal) | DIPEA or 2,4,6-Collidine | DMF, DCM | 0 to RT | Highly efficient for hindered substrates; minimizes epimerization.[6][7] |
| HBTU | (Internal) | DIPEA or TEA | DMF, DCM | 0 to RT | Good general-purpose coupling reagent. |
| PyBOP | (Internal) | DIPEA or TEA | DMF, DCM | 0 to RT | Does not cause guanidinylation side reactions; suitable for sensitive amines. |
| T3P® | - | Pyridine or DIPEA | EtOAc, DCM | RT | Byproducts are water-soluble, simplifying purification; effective at preventing epimerization. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the saponification of the starting material and subsequent amidation using different coupling reagents.
Protocol 1: Saponification of Methyl 3-methylpiperidine-4-carboxylate
Materials:
-
Methyl 3-methylpiperidine-4-carboxylate (1.0 equiv)
-
Lithium hydroxide monohydrate (1.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve methyl 3-methylpiperidine-4-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 5-6 with 1 M HCl.
-
Extract the aqueous layer with DCM or EtOAc (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpiperidine-4-carboxylic acid. The product can often be used in the next step without further purification.
Protocol 2: Amidation using HATU
Materials:
-
3-Methylpiperidine-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperidine-4-carboxylic acid and HATU.
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA dropwise to the stirred solution.
-
After 5-10 minutes of pre-activation, add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 3: Amidation using EDC/HOBt
Materials:
-
3-Methylpiperidine-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 3-methylpiperidine-4-carboxylic acid, HOBt, and the amine.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Add DIPEA dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with additional DCM.
-
Wash the organic phase sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a troubleshooting guide for common issues encountered during the amidation of piperidine derivatives.
Caption: A decision tree for troubleshooting common amidation reaction problems.
Conclusion
The successful amidation of methyl 3-methylpiperidine-4-carboxylate is a critical transformation in the synthesis of many valuable compounds. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can overcome the challenges associated with this sterically hindered substrate. The protocols and insights provided in this guide offer a solid foundation for achieving high-yielding and pure products, thereby accelerating the drug discovery and development process.
References
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Hovhannisyan, A. A., & Hurevich, M. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 959–973. [Link]
- Nichols, D. E., et al. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. U.S. Patent No. 8,697,876. Washington, DC: U.S.
- Mambou, C. L. Y., et al. (2021). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
- Song, H., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1215-1229.
- Zhang, H., et al. (2014). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
-
PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
- Van der Eycken, J., et al. (2025).
- Laschat, S., et al. (2021).
- Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943-954.
- Yan, H., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 88(17), 12345–12355.
- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
- Mykhailiuk, P. K., et al. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry: Revival via CF2OMe-Containing Amines. Organic Letters.
- Van der Eycken, J., et al. (2025). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization.
- Wang, L., et al. (2013). Preparation method for 3-aminopiperidine and optical isomer thereof.
- Golisade, A., & De Kimpe, N. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Baranauskiene, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Lundberg, H. (2015). Group (IV)
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Table 4 from Amidation reactions from the direct coupling of metal carboxylate salts with amines. | Semantic Scholar [semanticscholar.org]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Knowledge Center Archive - Bachem [bachem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 3-methylpiperidine-4-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Methyl 3-methylpiperidine-4-carboxylate is a highly versatile, functionalized aliphatic heterocycle utilized as a core building block in the development of complex active pharmaceutical ingredients (APIs), including Nek2 inhibitors and RORγ modulators[1].
Despite the foundational nature of its synthesis, researchers frequently encounter yield-limiting bottlenecks. These include catalyst poisoning during hydrogenation, uncontrolled cis/trans epimerization, and unintended ester hydrolysis during aqueous workups. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.
Process Workflow: Synthetic Pathways
Synthetic pathways for Methyl 3-methylpiperidine-4-carboxylate highlighting Route A and Route B.
Troubleshooting Guides & FAQs
Q1: Why is the hydrogenation of methyl 3-methylpyridine-4-carboxylate stalling before completion? Mechanistic Cause: Pyridine rings strongly coordinate to standard palladium (Pd) surfaces via their nitrogen lone pair, effectively poisoning the catalyst and halting the reduction process. Furthermore, partially reduced tetrahydropyridine intermediates can be highly stable and resist further reduction under mild conditions. Expert Solution: Switch from Pd/C to Adams' catalyst (PtO 2 ) and conduct the reaction in a strongly acidic solvent such as glacial acetic acid (AcOH)[2]. The acidic environment protonates the pyridine nitrogen, eliminating its ability to coordinate with and poison the platinum surface, while simultaneously activating the aromatic ring toward nucleophilic hydride attack. For stubborn substrates, utilizing a Parr apparatus at 40–50 psi H 2 and 40 °C ensures complete conversion[1].
Q2: How can I control the cis/trans stereochemistry of the resulting piperidine? Mechanistic Cause: The relative stereochemistry of the 3-methyl and 4-carboxylate groups is dictated by the reaction conditions. Heterogeneous catalytic hydrogenation typically proceeds via syn-addition of hydrogen to the metal-adsorbed face of the pyridine ring, heavily favoring the cis isomer under kinetic control[1]. However, the trans isomer is thermodynamically more stable due to the minimization of 1,3-diaxial interactions (allowing both substituents to adopt equatorial positions). Expert Solution:
-
To isolate the cis-isomer: Maintain strict kinetic control. Run the hydrogenation at room temperature or mild heating (≤40 °C) and avoid prolonged exposure to strong bases during the workup, which can trigger enolization at the C4 position and subsequent epimerization.
-
To obtain the trans-isomer: Subject the cis-enriched product to base-catalyzed epimerization (e.g., using sodium methoxide in methanol) post-reduction to reach the thermodynamic equilibrium, which favors the trans configuration.
Q3: Why am I observing significant ester hydrolysis during the workup of the hydrogenation reaction? Mechanistic Cause: Following hydrogenation in glacial acetic acid, the reaction mixture is highly acidic. If neutralized rapidly with strong aqueous bases (e.g., NaOH or KOH) without temperature control, the exothermic neutralization generates localized heat. This combination of heat, water, and hydroxide ions rapidly hydrolyzes the methyl ester back to 3-methylpiperidine-4-carboxylic acid. Expert Solution: Prioritize removing the bulk of the acetic acid under reduced pressure (rotary evaporation) before any aqueous workup. Dissolve the resulting acetate salt in dichloromethane (CH 2 Cl 2 ) and neutralize slowly using a mild base like saturated aqueous Na 2 CO 3 or NaHCO 3 at 0 °C[2]. This self-validating step ensures the pH remains controlled and the ester linkage remains intact.
Q4: My esterification of 3-methylpiperidine-4-carboxylic acid using Fischer conditions (H 2 SO 4 /MeOH) is low yielding. What is the alternative? Mechanistic Cause: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct can stall the reaction, especially with sterically hindered secondary carboxylic acids. Expert Solution: Employ Thionyl chloride (SOCl 2 ) in methanol[2]. SOCl 2 reacts irreversibly with methanol to generate HCl in situ and converts the carboxylic acid into a highly reactive acyl chloride intermediate. This drives the reaction to completion, independent of equilibrium constraints.
Quantitative Data: Condition Optimization
Table 1: Comparison of Reaction Conditions and Expected Outcomes
| Synthetic Route | Catalyst / Reagent | Solvent | Temp / Pressure | Primary Challenge | Expected Yield | Major Isomer |
| Hydrogenation | 10% Pd/C | EtOH | 25 °C, 1 atm | Catalyst poisoning | < 30% | cis |
| Hydrogenation | PtO 2 (10-30 mol%) | Glacial AcOH | 40 °C, 50 psi | Ester hydrolysis (workup) | 85 - 95% | cis (>90%) |
| Esterification | H 2 SO 4 (cat.) | MeOH | Reflux | Equilibrium stalling | 40 - 60% | Retains starting |
| Esterification | SOCl 2 (1.1 - 3.0 eq) | MeOH | 0 °C to Reflux | Vigorous gas evolution | 80 - 95% | Retains starting |
| Deprotection | 4M HCl | Dioxane | 15 °C | Hygroscopic product | > 95% | Retains starting |
Self-Validating Experimental Protocols
Protocol A: Catalytic Hydrogenation of Methyl 3-methylpyridine-4-carboxylate
Validation Checkpoint: The reaction is complete when hydrogen uptake ceases on the Parr apparatus pressure gauge.
-
Preparation: Dissolve methyl 3-methylpyridine-4-carboxylate (1.0 eq, ~2.5 mmol) in glacial acetic acid (10-20 mL) in a Parr hydrogenation flask.
-
Catalyst Addition: Carefully add PtO 2 (Adams' catalyst, 0.1 eq, ~10 mol%) to the solution under an argon atmosphere to prevent premature ignition of the solvent vapors[2].
-
Hydrogenation: Evacuate the flask and backfill with H 2 gas three times. Pressurize the vessel to 50 psi and heat to 40 °C[1]. Shake the mixture for 16-24 hours.
-
Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad thoroughly with ethyl acetate or methanol.
-
Concentration & Neutralization (Critical Step): Evaporate the acetic acid under reduced pressure. Dissolve the crude residue in CH 2 Cl 2 (50 mL) and cool to 0 °C. Slowly add saturated aqueous Na 2 CO 3 until the aqueous layer reaches pH 8-9[2].
-
Extraction: Separate the layers. Extract the aqueous layer with additional CH 2 Cl 2 (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO 4 , filter, and concentrate to afford the cis-enriched methyl 3-methylpiperidine-4-carboxylate.
Protocol B: Thionyl Chloride-Mediated Esterification
Validation Checkpoint: Complete dissolution of the starting amino acid and cessation of SO 2 /HCl gas evolution indicates intermediate formation.
-
Preparation: Suspend 3-methylpiperidine-4-carboxylic acid (1.0 eq, ~5.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dropwise add Thionyl chloride (SOCl 2 , 1.5 eq) over 10 minutes[2]. Caution: Highly exothermic with vigorous evolution of SO 2 and HCl gases. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and gradually heat the reaction mixture to reflux for 2 to 16 hours, monitoring by LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol and excess SOCl 2 .
-
Purification: The resulting solid is typically the pure HCl salt of methyl 3-methylpiperidine-4-carboxylate. If the free base is required, dissolve in CH 2 Cl 2 , wash with saturated NaHCO 3 , dry over MgSO 4 , and concentrate[3].
References
- US20230219966A1 - Novel plk1 degradation inducing compound, Google P
- Piperidines ESI-revised3, The Royal Society of Chemistry.
- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization, Journal of Medicinal Chemistry - ACS Public
Sources
Troubleshooting low solubility of Methyl 3-methylpiperidine-4-carboxylate in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the physicochemical behavior of functionalized heterocycles.
Methyl 3-methylpiperidine-4-carboxylate is a highly versatile building block used in drug discovery. However, its biphasic nature—possessing both a lipophilic ester and a highly basic secondary amine—often leads to unexpected solubility issues during organic synthesis and assay formulation. This guide is designed to diagnose the root causes of these issues and provide field-proven, self-validating protocols to resolve them.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: I purchased Methyl 3-methylpiperidine-4-carboxylate, but it refuses to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Why? A1: The most common reason for this issue is a misunderstanding of the compound's supplied chemical state. Aliphatic secondary amines like piperidine are highly basic, with the pKa of the conjugate acid (piperidinium ion) typically measuring around 11.12 [1]. To enhance shelf-life, prevent oxidative degradation, and ensure the product is a manageable solid rather than a volatile oil, chemical vendors almost universally synthesize and ship these compounds as hydrochloride (HCl) salts.
While the neutral "free base" form is highly soluble in aprotic organic solvents, the HCl salt forms a stable crystal lattice with high lattice energy. This renders the salt highly polar, making it readily soluble in water but practically insoluble in DCM, EtOAc, or hexanes [2].
Q2: How can I quickly verify if my batch is the HCl salt or the free base without running an NMR? A2: You can validate the state through a rapid visual and solubility test. The free base of this piperidine ester is typically a colorless, viscous oil or a low-melting waxy solid. In contrast, the HCl salt is a free-flowing, white crystalline powder. If your sample is a powder that dissolves instantly in deionized water but remains suspended as cloudy particulates in EtOAc, you are working with the salt form.
Q3: My compound won't dissolve in organic solvents OR water at pH 7. Has it degraded? A3: Yes, it is highly likely that the compound has undergone ester hydrolysis. If exposed to ambient moisture or improper storage conditions over time, the methyl ester hydrolyzes to yield 3-methylpiperidine-4-carboxylic acid.
Because the degraded molecule now contains both a basic secondary amine (pKa ≈ 11) and an acidic carboxylic acid (pKa ≈ 3-4), it exists predominantly as a zwitterion at physiological or neutral pH [3]. Zwitterions possess a net-zero charge but form incredibly strong intermolecular ionic bonds, rendering them notoriously insoluble in both aqueous and organic media. If this has occurred, you must either re-esterify the compound or shift the pH drastically to protonate/deprotonate the species.
Part 2: Quantitative Data & Solubility Profiles
To aid in solvent selection, the table below summarizes the expected solubility behavior of Methyl 3-methylpiperidine-4-carboxylate across its three potential chemical states.
| Chemical State | Molecular Nature | Water (pH 7.0) | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Methanol (MeOH) |
| Hydrochloride (HCl) Salt | Cationic, Polar | High (>50 mg/mL) | Low (<1 mg/mL) | Low (<1 mg/mL) | High |
| Free Base | Neutral, Lipophilic | Low (<5 mg/mL) | High (>50 mg/mL) | High (>50 mg/mL) | High |
| Hydrolyzed Zwitterion | Net-Neutral, Ionic Lattice | Low | Low | Low | Moderate |
Part 3: Visualizations & Logical Relationships
To systematically resolve your solubility issues, follow the logical workflow and state transition diagrams below.
Troubleshooting workflow for resolving organic solubility issues in piperidine derivatives.
Chemical state transition of piperidine derivatives via alkaline pH adjustment.
Part 4: Experimental Methodologies
If you have confirmed that your compound is an HCl salt and you require it to be soluble in an organic solvent for a downstream reaction (e.g., N-alkylation or acylation), you must perform a "freebasing" extraction. This protocol is a self-validating system: successful execution is immediately confirmed by the compound migrating from the aqueous phase into the organic phase [4].
Protocol: Freebasing and Liquid-Liquid Extraction of Piperidine Derivatives
1. Solubilization (Lattice Disruption)
-
Action: Weigh the Methyl 3-methylpiperidine-4-carboxylate HCl salt. Dissolve it completely in a minimum volume of deionized water (approximately 10 mL per gram of compound) in a suitably sized Erlenmeyer flask.
-
Causality: The strong ionic lattice of the salt must be broken down in a high-dielectric solvent (water) before the acid-base neutralization can occur efficiently.
2. Alkalinization (Deprotonation)
-
Action: Place the aqueous solution in an ice bath to control the exothermic neutralization reaction. Slowly add 1.0 M NaOH dropwise while stirring continuously. Monitor the pH until the aqueous phase reaches pH > 12 .
-
Causality: The pKa of the piperidine nitrogen is ~11.12. Adjusting the pH to at least one full unit above the pKa ensures that >90% of the piperidinium cations are deprotonated into the neutral free base form. As the free base forms, the solution may become cloudy or an oil may begin to separate.
3. Liquid-Liquid Extraction (Phase Partitioning)
-
Action: Transfer the alkaline mixture to a separatory funnel. Add an equal volume of an aprotic organic solvent (e.g., Ethyl Acetate or Dichloromethane). Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release pressure.
-
Causality: The newly formed neutral free base is highly lipophilic. Vigorous shaking maximizes the surface area between the two phases, allowing the free base to partition favorably out of the water and into the organic layer.
4. Phase Separation & Washing (Purification)
-
Action: Place the funnel on a ring stand and allow the layers to separate completely. Collect the organic layer. Wash the collected organic layer once with an equal volume of saturated aqueous NaCl (brine).
-
Causality: The brine wash utilizes the common-ion effect to pull residual water and dissolved inorganic salts (from the NaOH neutralization) out of the organic phase, ensuring high purity of the final product.
5. Drying & Concentration (Isolation)
-
Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) until the solid flows freely. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: The Na₂SO₄ chemically binds trace water. Evaporation removes the volatile organic solvent, leaving behind the pure, organic-soluble Methyl 3-methylpiperidine-4-carboxylate free base (typically isolated as a viscous oil).
References
- Grokipedia. "Piperidine".
- Benchchem. "Troubleshooting poor solubility of piperidine-4-acetic acid compounds".
- Google Patents.
Technical Support Center: Optimizing HPLC Conditions for Methyl 3-methylpiperidine-4-carboxylate Analysis
Welcome to the technical support center for the HPLC analysis of Methyl 3-methylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your chromatographic separations.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific problems you may encounter during the analysis of Methyl 3-methylpiperidine-4-carboxylate.
Question 1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like Methyl 3-methylpiperidine-4-carboxylate, which contains a secondary amine. The primary cause is often undesirable secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of the piperidine nitrogen is critical. At a mobile phase pH well below the pKa of the amine (typically around 9-10 for secondary amines), the analyte will be consistently protonated, minimizing interactions with silanols.
-
Actionable Step: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte. For Methyl 3-methylpiperidine-4-carboxylate, a starting pH of 2.5-3.5 is recommended. Use a buffer to maintain a stable pH.
-
-
Use of Mobile Phase Additives: Incorporating a basic modifier in your mobile phase can competitively bind to the active silanol sites, effectively "masking" them from your analyte.
-
Actionable Step: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.
-
-
Column Selection: Not all C18 columns are the same. Modern columns often feature advanced end-capping to reduce the number of accessible silanol groups.
-
Column Contamination: Accumulation of sample matrix components on the guard or analytical column can also lead to peak tailing.[1]
-
Actionable Step: First, try replacing the guard column. If the problem persists, flush the analytical column with a strong solvent or, if necessary, replace it.
-
Question 2: My analyte is showing split peaks. What could be the cause?
Answer:
Peak splitting can be a frustrating issue with several potential causes. A systematic investigation is key to identifying and resolving the problem.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the top of the column in a distorted band, leading to a split peak.
-
Actionable Step: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample path, causing peak splitting.[3]
-
Actionable Step: Disconnect the column and inspect the inlet for any visible voids or discoloration. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). If a void is present, the column will likely need to be replaced.
-
-
Co-eluting Impurity: What appears to be a split peak could, in fact, be two closely eluting compounds.
-
Actionable Step: Try injecting a smaller volume of your sample. If the two "splits" become more distinct, they are likely separate compounds. In this case, you will need to optimize your method to improve resolution.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development and optimization for Methyl 3-methylpiperidine-4-carboxylate.
Question 3: What are the recommended starting HPLC conditions for analyzing Methyl 3-methylpiperidine-4-carboxylate?
Answer:
For a successful initial separation of Methyl 3-methylpiperidine-4-carboxylate, a reversed-phase HPLC method is a good starting point. Here are some recommended initial conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard starting point for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides an acidic pH to ensure the analyte is protonated, improving peak shape.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[5] |
| Gradient | 5-95% B over 15-20 minutes | A broad gradient is useful for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[4] |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Detection | UV at 210-220 nm (if no strong chromophore) or Mass Spectrometry (MS) | The ester group provides some UV absorbance at lower wavelengths. For higher sensitivity and selectivity, MS detection is recommended. |
Question 4: My compound is chiral. How can I approach the separation of its enantiomers?
Answer:
The separation of enantiomers requires a chiral environment. For Methyl 3-methylpiperidine-4-carboxylate, which has two chiral centers, you will be separating diastereomers and/or enantiomers. The most common approach in HPLC is to use a Chiral Stationary Phase (CSP).[6]
Workflow for Chiral Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Key Considerations for Chiral Separation:
-
Column Selection: Polysaccharide-based CSPs are a versatile and widely used starting point for chiral separations.[7]
-
Mobile Phase: Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water with additives) modes can be effective.[7] For basic compounds, the addition of a small amount of an amine like diethylamine (DEA) in normal-phase or an acid like trifluoroacetic acid (TFA) in reversed-phase can improve peak shape.
-
Temperature: Temperature is a critical parameter in chiral separations and can significantly impact selectivity and resolution. It is crucial to control the column temperature and evaluate its effect during method development.
-
Derivatization: If direct separation on a CSP is challenging, an alternative is to derivatize the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.
Question 5: I don't have a mass spectrometer. How can I improve the UV detection of my analyte?
Answer:
Methyl 3-methylpiperidine-4-carboxylate lacks a strong UV chromophore, which can result in poor sensitivity with a standard UV detector. Here are two common strategies to overcome this:
-
Low Wavelength UV Detection: The ester functional group will have some absorbance at low UV wavelengths.
-
Actionable Step: Set your UV detector to a low wavelength, such as 210 nm. Be aware that this can lead to a less stable baseline and interference from mobile phase impurities. Ensure you are using high-purity HPLC-grade solvents.
-
-
Pre-column Derivatization: This technique involves reacting your analyte with a labeling agent that contains a strong chromophore.
-
Actionable Step: A common derivatizing agent for amines is p-toluenesulfonyl chloride (PTSC), which introduces a strongly UV-active group onto the piperidine nitrogen.[4] This will significantly enhance the UV response.
-
General Derivatization Workflow:
Caption: Pre-column Derivatization Workflow.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Chinese Pharmaceutical Journal. Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. 2012, 47(13): 1069-1073. Available from: [Link]
-
Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. 2022 Sep 3;60(7):613-619. Available from: [Link]
-
Molecules. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 2021 Jun 19;26(12):3738. Available from: [Link]
-
ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available from: [Link]
-
SIELC Technologies. Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. 2020; 13(12): 5951-5958. Available from: [Link]
Sources
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Steric Hindrance in Methyl 3-Methylpiperidine-4-Carboxylate Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when derivatizing methyl 3-methylpiperidine-4-carboxylate . This scaffold is highly valued in drug discovery, serving as a critical building block for neurodegenerative therapeutics, S1P5 agonists, and RORγt inhibitors[1].
However, the spatial proximity of the 3-methyl group to the C4-carboxylate induces profound steric hindrance[2]. This physical shielding disrupts the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon, leading to stalled saponification, failed amidations, and poor yields. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these steric barriers.
Part 1: Mechanistic Insights & Causality (FAQ)
Q: Why do standard aqueous saponification protocols (e.g., LiOH in THF/H₂O) fail or stall at 50% conversion on this substrate? A: The failure is a classic example of steric and solvation effects compounding. In aqueous media, hydroxide ions are heavily solvated by water molecules via hydrogen bonding. This hydration sphere drastically increases the effective radius of the nucleophile. When this bulky, solvated ion attempts to attack the C4-carbonyl via the standard B_AC2 mechanism, it physically clashes with the adjacent 3-methyl group. Minimizing this hydration sphere is critical for the successful cleavage of hindered esters[3].
Q: Does the stereochemistry (cis vs. trans) of the 3-methyl and 4-carboxylate groups impact reactivity? A: Yes, significantly. In the cis configuration (e.g., (3R,4R)), one group is forced into an axial position while the other is equatorial on the piperidine chair. This creates severe 1,3-diaxial interactions during the formation of the tetrahedral intermediate, raising the activation energy barrier. The trans configuration (diequatorial) is thermodynamically more stable, but the equatorial 3-methyl group still flanks the ester, restricting the angle of nucleophilic approach. Both isomers require aggressive or modified conditions compared to unhindered piperidines.
Q: Can I bypass hydrolysis and directly form an amide from the hindered methyl ester? A: Direct thermal amidation with primary or secondary amines will generally fail due to the exact same steric shielding that prevents hydrolysis. Forcing the reaction with extreme heat often degrades the piperidine ring or causes epimerization. Instead, you must use Lewis acid activation (e.g., DABAL-Me₃) to make the ester carbonyl sufficiently electrophilic to overcome the steric penalty.
Part 2: Visualizing the Steric Challenge
To select the correct synthetic route, it is crucial to understand the logical flow of overcoming steric barriers and the mechanistic differences between solvated and "naked" nucleophiles.
Workflow for overcoming steric hindrance in 3-methylpiperidine-4-carboxylate derivatives.
Mechanistic pathways comparing aqueous vs. anhydrous nucleophilic attack.
Part 3: Quantitative Data & Method Comparison
When selecting a hydrolysis method, consider the balance between reagent harshness and the steric demand of your specific diastereomer.
| Hydrolysis Method | Reagents | Solvent System | Temp | Typical Yield | Mechanistic Advantage |
| Standard Aqueous | LiOH or NaOH | THF / MeOH / H₂O | 25–60°C | < 40% | None. Hydroxide is heavily solvated, increasing effective steric bulk. |
| Non-Aqueous Alkaline | Powdered NaOH | CH₂Cl₂ / MeOH (9:1) | 25°C | > 85% | "Naked" hydroxide anion easily penetrates the steric shield[3]. |
| Silanolate Cleavage | KOTMS | Anhydrous THF | 25–50°C | > 90% | Highly nucleophilic; irreversible formation of TMS-ether byproducts[4]. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems: observable physical changes (like precipitation) will confirm that the mechanistic hypothesis holds true during your experiment.
Protocol A: Non-Aqueous "Naked Hydroxide" Saponification
Causality: By eliminating water from the reaction medium, the hydroxide ion is poorly solvated. This "naked" hydroxide is significantly smaller and exponentially more nucleophilic, allowing it to bypass the 3-methyl shield without requiring destructive heating[3].
-
Solvent Preparation: Prepare a rigorously dry solvent mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) in a 9:1 ratio.
-
Dissolution: Dissolve the methyl 3-methylpiperidine-4-carboxylate derivative (1.0 eq) in the solvent mixture to achieve a 0.1 M concentration.
-
Reagent Addition: Add finely powdered, anhydrous NaOH (3.0 eq). Note: The NaOH must be freshly powdered to maximize surface area.
-
Reaction: Stir vigorously at room temperature (20–25°C). Monitor by LC-MS. The reaction typically reaches completion within 2–4 hours.
-
Workup: Evaporate the volatiles under reduced pressure. Re-dissolve the residue in a minimal amount of water, carefully acidify to pH 4–5 using 1M HCl, and extract with EtOAc (or lyophilize directly if the resulting amino acid is highly zwitterionic).
Protocol B: Potassium Trimethylsilanolate (KOTMS) Mediated Cleavage
Causality: KOTMS provides a highly nucleophilic silanolate anion that effectively attacks hindered esters. The reaction is driven forward irreversibly by the formation of the stable potassium carboxylate salt and volatile methoxytrimethylsilane[4].
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the hindered ester (1.0 eq) in anhydrous THF (0.2 M).
-
Activation: Add Potassium trimethylsilanolate (KOTMS) (2.5 eq) in one rapid portion to avoid atmospheric moisture degradation.
-
Reaction: Stir at room temperature. If steric hindrance is extreme (e.g., an N-Boc protected cis-isomer), warm gently to 50°C.
-
Validation: This reaction is physically self-validating. The precipitation of the potassium carboxylate salt directly from the THF solution indicates successful conversion.
-
Workup: Filter the precipitate, wash with cold THF, and neutralize with a mild acid to yield the free 3-methylpiperidine-4-carboxylic acid.
References
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. Available at: [Link]
-
Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist. ACS Publications. Available at: [Link]
-
Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed / NIH. Available at: [Link]
Sources
Technical Support Center: Resolving Methyl 3-methylpiperidine-4-carboxylate Diastereomers via Chiral Chromatography
Welcome to the technical support center for the chiral resolution of methyl 3-methylpiperidine-4-carboxylate diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this specific separation challenge. As this molecule presents both cis and trans diastereomers, each of which is a racemic mixture, achieving complete separation requires a robust and well-optimized chiral chromatography method.
This resource combines foundational knowledge with practical, field-proven insights to empower you to develop, optimize, and troubleshoot your chiral separation workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of methyl 3-methylpiperidine-4-carboxylate.
Q1: What are the primary challenges in separating the diastereomers and enantiomers of methyl 3-methylpiperidine-4-carboxylate?
A1: The primary challenge lies in the molecule's structural complexity. You are dealing with two distinct separation problems: first, separating the cis and trans diastereomers, and second, resolving the enantiomers within each diastereomeric pair. Diastereomers have different physical properties and can sometimes be separated on standard achiral columns, though co-elution is common.[1][2] Enantiomers, having identical physical properties in an achiral environment, necessitate the use of a chiral stationary phase (CSP) for resolution.[3]
Q2: Which type of Chiral Stationary Phase (CSP) is recommended as a starting point for this separation?
A2: For piperidine derivatives, polysaccharide-based CSPs are a highly recommended starting point. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® series) have demonstrated broad applicability and success in separating a wide range of chiral molecules, including cyclic amines.[4] These CSPs offer diverse chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving the enantiomers of your target molecule.[5] It is often necessary to screen a selection of these CSPs to identify the optimal one for your specific diastereomers.
Q3: What are the typical mobile phase compositions for separating piperidine derivatives on polysaccharide CSPs?
A3: A normal-phase HPLC approach is most common. This typically involves a non-polar primary solvent like n-hexane or heptane, combined with a polar alcohol modifier such as isopropanol (IPA) or ethanol.[6] For basic analytes like your piperidine derivative, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often critical for improving peak shape and reducing tailing.[6] A common starting point would be a mixture like n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v).
Q4: Is derivatization of the piperidine nitrogen necessary for this separation?
A4: Not always, but it can be a valuable strategy. If your primary issue is poor UV detection due to the lack of a strong chromophore, derivatization with a UV-active agent like dansyl chloride can significantly enhance sensitivity. In some cases, derivatization can also improve the chiral recognition on the stationary phase, leading to better resolution.
Q5: How does temperature influence the chiral separation of these compounds?
A5: Temperature is a critical thermodynamic parameter in chiral chromatography. Generally, lower temperatures can enhance the weak intermolecular interactions responsible for chiral recognition, often leading to improved selectivity and resolution.[7] However, this is not a universal rule; in some instances, higher temperatures may improve peak efficiency or even alter the elution order. Therefore, precise temperature control using a column oven is essential for reproducible results, and temperature should be treated as a key parameter to optimize during method development.[8]
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for developing a chiral HPLC method for the separation of methyl 3-methylpiperidine-4-carboxylate diastereomers.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Columns for Screening:
-
Chiralpak® IA or IC[9]
-
Chiralcel® OD-H or AD-H
-
Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for initial screening.
-
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
-
Sample Preparation: Dissolve the racemic mixture of methyl 3-methylpiperidine-4-carboxylate in the initial mobile phase at a concentration of approximately 1 mg/mL.[10]
Initial Screening Conditions
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase A | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | 210-225 nm (or based on UV scan) | 210-225 nm (or based on UV scan) |
| Injection Vol. | 5-10 µL | 5-10 µL |
Note: This table presents initial screening conditions. The optimal method will likely require further refinement of the mobile phase composition and other parameters.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem Area 1: Poor or No Resolution
Q: I'm seeing a single broad peak or only partial separation of my diastereomers/enantiomers. What are my first steps?
A: This is a common starting point in method development and indicates that the current conditions do not provide sufficient selectivity. The issue can stem from the chiral stationary phase, the mobile phase composition, or other chromatographic parameters.
Troubleshooting Workflow for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution.
Detailed Steps:
-
Re-evaluate Your CSP: The interaction between the analyte and the CSP is the foundation of chiral separation. If you see no separation, the chosen CSP may not be suitable. It is highly recommended to screen a variety of polysaccharide-based columns.
-
Optimize the Mobile Phase Modifier: The percentage and type of alcohol in the mobile phase dramatically influence selectivity.
-
Vary the Concentration: Systematically adjust the alcohol percentage. For example, create a series of mobile phases with 5%, 10%, 15%, and 20% ethanol in hexane (keeping the DEA concentration constant at 0.1%).
-
Change the Alcohol: The choice between isopropanol and ethanol can have a significant impact on resolution.[11] If ethanol is not providing separation, switch to IPA and repeat the concentration gradient.
-
-
Investigate Temperature Effects: As mentioned, temperature is a powerful tool for optimizing chiral separations.[8]
-
Lower the Temperature: Start by decreasing the column temperature to 15°C or even 10°C. This often increases the stability of the transient diastereomeric complexes formed with the CSP, enhancing resolution.
-
Increase the Temperature: While less common, sometimes increasing the temperature can improve kinetics and peak efficiency, leading to better separation.
-
-
Reduce the Flow Rate: Chiral separations are often based on complex and relatively slow interactions. Reducing the flow rate from 1.0 mL/min to 0.5 mL/min or even lower can increase the interaction time between the analyte and the CSP, which can significantly improve resolution.
Problem Area 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing significantly, which is compromising my resolution and integration. What is the cause?
A: Peak tailing for a basic compound like methyl 3-methylpiperidine-4-carboxylate is often caused by secondary interactions with the silica support of the stationary phase or insufficient masking of active sites.
Troubleshooting Workflow for Peak Tailing
Sources
- 1. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 2. reddit.com [reddit.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Methyl 3-methylpiperidine-4-carboxylate degradation pathways and prevention strategies
Welcome to the official technical support and troubleshooting guide for handling Methyl 3-methylpiperidine-4-carboxylate . As a highly versatile building block in drug discovery and synthetic chemistry, this piperidine derivative is prone to specific degradation pathways if handled improperly.
This guide is designed by Senior Application Scientists to help you diagnose structural degradation, understand the underlying chemical mechanisms, and implement self-validating protocols to preserve the integrity of your compound.
Part 1: Diagnostic FAQs – Troubleshooting Degradation Profiles
Q1: My LC-MS analysis of a stored batch shows a new, secondary peak with the exact same mass (M+H). What is causing this? A: This is the classic signature of C4-epimerization . The proton alpha to the methyl ester at the C4 position is relatively acidic. When the compound is stored as a free base, the secondary amine of one molecule can act as an intermolecular base, triggering enolization. Upon re-protonation, the stereocenter scrambles, converting a kinetically pure isomer into a thermodynamic mixture of cis and trans diastereomers[1][2]. Causality-Driven Solution: Always store the compound as a hydrochloride (HCl) salt. Protonating the amine neutralizes its basicity, completely shutting down this auto-catalyzed enolization pathway.
Q2: We dissolved our batch in THF for a downstream coupling reaction, but after leaving it overnight, we observed a +16 Da mass shift. Why? A: You are observing N-oxidation . Ethereal solvents like tetrahydrofuran (THF) or diethyl ether rapidly form peroxides upon exposure to air and light. The unprotected secondary amine in the piperidine ring is highly susceptible to electrophilic attack by these trace peroxides, forming an N-oxide or hydroxylamine derivative[3]. Causality-Driven Solution: Avoid ethereal solvents for prolonged reactions unless they are strictly anhydrous, inhibitor-stabilized (e.g., with BHT), and freshly purged with argon.
Q3: Over several months of storage at 4°C, my sample's ¹H-NMR shows the disappearance of the sharp singlet at ~3.6 ppm and a mass shift of -14 Da. Did the compound degrade? A: Yes, it has undergone ester hydrolysis . The -14 Da shift corresponds to the loss of the ester methyl group (-15 Da) and the addition of a proton (+1 Da), yielding 3-methylpiperidine-4-carboxylic acid. The missing singlet at 3.6 ppm in your ¹H-NMR is the methoxy group of the ester[4]. This occurs when trace ambient moisture enters the vial, a reaction accelerated by the basic piperidine nitrogen acting as a general base catalyst.
Part 2: Mechanistic Overview & Quantitative Signatures
To effectively troubleshoot your synthesis, you must be able to map analytical signatures directly to their degradation pathways.
Mechanistic degradation pathways of Methyl 3-methylpiperidine-4-carboxylate.
Quantitative Degradation Signatures
| Degradation Pathway | Primary Kinetic Trigger | Analytical Signature (LC-MS) | Analytical Signature (¹H-NMR) |
| Epimerization | Free base auto-catalysis, external base | Identical mass ( Δ 0 Da); split chromatographic peaks | Shifting of C4-H and C3-CH 3 signals; altered coupling constants ( J ) |
| Hydrolysis | Trace water + basic environment | Δ Mass: -14 Da (Loss of CH 3 , gain of H) | Disappearance of methyl ester singlet (~3.6-3.7 ppm) |
| Oxidation | Atmospheric O 2 , peroxide-containing solvents | Δ Mass: +16 Da (N-oxide formation) | Downfield shift of equatorial/axial protons adjacent to nitrogen |
Part 3: Field-Proven Prevention Strategies
To guarantee the structural integrity of Methyl 3-methylpiperidine-4-carboxylate, we recommend implementing the following self-validating protocol for batch processing and storage. This workflow ensures that the chemical vulnerabilities of the molecule (the basic amine and the acidic alpha-proton) are neutralized prior to long-term storage.
Self-validating protocol workflow for piperidine ester stabilization.
Protocol: Preparation of Epimerization-Free Stock Solutions
Objective: Convert the free base to a stable hydrochloride salt, validate purity, and package under inert conditions to prevent all three major degradation pathways.
Step 1: Solvent Selection & Dissolution
-
Action: Dissolve the free base compound in anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Causality: Primary alcohols (like methanol or ethanol) must be strictly avoided to prevent transesterification. Ethereal solvents are avoided to prevent peroxide-mediated N-oxidation[3].
Step 2: Salt Formation (Critical Step)
-
Action: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl if used immediately and evaporated) at 0°C under stirring.
-
Causality: Protonating the secondary amine is the most important stabilization step. It ties up the nitrogen's lone pair (preventing oxidation) and neutralizes its basicity. Without a basic amine to abstract the C4 proton, auto-catalyzed enolization/epimerization is completely halted[1][2].
Step 3: Solvent Removal & Lyophilization
-
Action: Evaporate the solvent under reduced pressure. If an aqueous workup was performed, lyophilize the resulting powder for 24-48 hours.
-
Causality: Complete removal of trace water is required to prevent ester hydrolysis during storage[4].
Step 4: In-Process Quality Control (Self-Validation)
-
Action: Take a 1 mg analytical sample and run a baseline LC-MS and ¹H-NMR.
-
Causality: This step self-validates the protocol. You must confirm the absence of a -14 Da peak (hydrolysis) and ensure the C3-methyl/C4-carboxylate coupling constants match your desired cis or trans configuration before committing the batch to storage.
Step 5: Aliquoting and Inert Gas Purging
-
Action: Divide the batch into single-use amber glass vials. Gently purge each vial with a stream of Argon or Nitrogen gas for 30 seconds before immediately capping with a PTFE-lined septum.
-
Causality: Single-use aliquots prevent repetitive freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen. Amber glass prevents photo-oxidation.
Step 6: Long-Term Storage
-
Action: Store the sealed vials in a desiccator cabinet at -20°C.
References
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer Source: PMC (nih.gov) URL:[Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: ACS Publications URL:[Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ACS Publications URL:[Link]
-
The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference Source: ResearchGate URL:[Link]
Sources
A Comparative Guide to Methyl 3-methylpiperidine-4-carboxylate and Nipecotic Acid Derivatives as GABA Transporter Ligands
Abstract
In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA) levels through the inhibition of its transporters (GATs) is a cornerstone strategy for treating neurological disorders like epilepsy.[1][2] This guide provides a detailed comparison between Methyl 3-methylpiperidine-4-carboxylate, a less-explored substituted piperidine, and the well-established class of nipecotic acid derivatives, which form the basis of clinically approved drugs.[1] We will dissect their structural nuances, compare their physicochemical and pharmacological properties, and provide validated experimental protocols for their synthesis and biological evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and develop next-generation GAT inhibitors.
Introduction: The Piperidine Scaffold in GABAergic Modulation
The inhibitory neurotransmitter GABA is primarily cleared from the synaptic cleft by four distinct transporter subtypes: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter-1).[3][4] Inhibiting these transporters increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission, which is a validated therapeutic approach for seizure disorders.[5]
Nipecotic acid (piperidine-3-carboxylic acid) has long been the foundational scaffold for potent GAT inhibitors.[1][6][7] Its cyclic structure mimics the conformation of GABA, allowing it to act as a substrate and competitive inhibitor of GATs.[7][8] However, its inherent hydrophilicity and zwitterionic nature prevent it from readily crossing the blood-brain barrier (BBB).[1] This limitation spurred the development of lipophilic N-substituted nipecotic acid derivatives, such as the blockbuster drug Tiagabine, which exhibit enhanced BBB penetration and high affinity for GAT1.[1][6][9]
Concurrently, the exploration of other substituted piperidine carboxylates, such as Methyl 3-methylpiperidine-4-carboxylate, offers an alternative structural framework. This guide compares this specific scaffold against the broader class of nipecotic acid derivatives, focusing on how subtle structural changes—like the shift of the carboxylate from the 3- to the 4-position and the addition of a methyl group—influence the properties relevant to drug development.
Structural and Physicochemical Comparison
The fundamental difference between the two scaffolds lies in the substitution pattern on the piperidine ring. Nipecotic acid is a β-amino acid, while 3-methylpiperidine-4-carboxylate is a γ-amino acid ester. This seemingly minor change has significant implications for the molecule's three-dimensional shape, polarity, and interaction with the transporter binding pocket.
Caption: Chemical structures of Methyl 3-methylpiperidine-4-carboxylate and Nipecotic Acid.
The addition of a methyl group at the 3-position introduces a new chiral center and steric bulk, which can influence binding affinity and selectivity. The esterification of the carboxylic acid in the methyl ester form significantly reduces polarity and removes the zwitterionic character, which is expected to improve membrane permeability compared to the parent nipecotic acid.
Table 1: Comparative Physicochemical Properties
| Property | Methyl 3-methylpiperidine-4-carboxylate (cis-isomer) | Nipecotic Acid | Rationale for Comparison |
| Molecular Formula | C₈H₁₅NO₂[10] | C₆H₁₁NO₂[11] | Indicates basic elemental composition and size. |
| Molecular Weight | 157.21 g/mol [10] | 129.16 g/mol [11][12] | Affects diffusion and transport properties. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų[10] | 49.3 Ų[12] | A key predictor of BBB penetration; lower values are generally favorable. |
| XLogP3 (Predicted Lipophilicity) | 0.6[10] | -2.9[12] | Measures lipophilicity; higher values suggest better membrane permeability. |
| Water Solubility | Data not available | ~50 mg/mL[11] | High solubility can be detrimental to BBB penetration but useful for in vitro assays. |
| pKa | Data not available | pK1: 3.35, pK2: 10.64[13] | Determines the ionization state at physiological pH, affecting receptor interaction and solubility. |
Note: Data for Methyl 3-methylpiperidine-4-carboxylate is for the cis-isomer. Properties can vary between stereoisomers.
Synthesis Strategies: A Comparative Overview
The synthesis of these compounds dictates their accessibility for research and development. Nipecotic acid derivatives often start from commercially available piperidine-3-carboxylic acid, followed by N-alkylation to introduce lipophilic side chains.[3][5][14][15] These reactions, such as reductive amination or substitution reactions, are well-established.[5]
The synthesis of Methyl 3-methylpiperidine-4-carboxylate is less commonly described but can be achieved through multi-step sequences starting from substituted pyridines or piperidones. These routes often involve catalytic hydrogenation to reduce the pyridine ring, followed by functional group manipulations. The stereochemistry of the 3-methyl and 4-carboxylate groups must be carefully controlled, often requiring stereoselective reactions or chiral chromatography for separation.
This protocol outlines a general, yet robust, method for synthesizing a lipophilic derivative of nipecotic acid, a common strategy to improve its drug-like properties.[3][5] The causality behind the choice of reagents is to facilitate a clean, high-yield reaction. Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder than other hydrides like sodium borohydride, reducing the likelihood of side reactions and being particularly effective for reductive aminations.
Caption: General workflow for the synthesis of N-substituted nipecotic acid derivatives.
Step-by-Step Methodology:
-
Ester Protection: Nipecotic acid is first protected as an ethyl or methyl ester to prevent the carboxylic acid from interfering with subsequent reactions.
-
Reductive Amination: The nipecotic acid ester (1.0 equiv) and a lipophilic aldehyde (e.g., 4,4-diphenylbut-3-enal) (1.0 equiv) are dissolved in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Acetic acid (2.1 equiv) is added to catalyze imine formation, followed by the portion-wise addition of sodium triacetoxyborohydride (Na(OAc)₃BH) (2.5 equiv).[5] The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Workup: The reaction is carefully quenched with water and the pH is adjusted to >11 with a base like potassium carbonate (K₂CO₃).[5]
-
Extraction and Purification: The product is extracted into an organic solvent, dried over sodium sulfate, and purified by flash column chromatography.
-
Deprotection: The ester is hydrolyzed using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield the final carboxylic acid.
Pharmacological Profile: A Head-to-Head Analysis
The ultimate value of these compounds lies in their ability to inhibit GABA transporters with high potency and selectivity.
-
Nipecotic Acid Derivatives: Decades of research have culminated in a deep understanding of the structure-activity relationships (SAR) for this class.[15][16] (R)-Nipecotic acid is generally more potent than the (S)-enantiomer. The addition of a large, lipophilic N-substituent is crucial for high-affinity binding to GAT1.[6][17] For example, Tiagabine, with its N-linked bis(3-methyl-2-thienyl)butenyl group, is a highly potent and selective GAT1 inhibitor.[8][9] Varying the linker and the lipophilic moiety can modulate potency and selectivity across the four GAT subtypes.[3][4][14]
-
Methyl 3-methylpiperidine-4-carboxylate: Pharmacological data for this specific compound is not widely published in high-impact journals, indicating it is a less-explored scaffold. However, based on its structure, we can hypothesize its potential profile. The γ-amino acid structure may lead to a different binding mode within the GATs compared to the β-amino acid structure of nipecotic acid. The 3-methyl group could either enhance binding through favorable hydrophobic interactions or decrease it due to steric hindrance, depending on the specific GAT subtype. The ester form would likely render it inactive until hydrolyzed in vivo to the corresponding carboxylic acid, making it a potential prodrug.
Table 2: Comparative Pharmacological Data of Representative GAT Inhibitors
| Compound | Target(s) | Potency (IC₅₀ or Kᵢ) | Selectivity Profile | Reference |
| Nipecotic Acid (racemic) | GAT1, GAT2, GAT3 | pIC₅₀ at mGAT1 = 4.88 | Non-selective | [18] |
| Tiagabine | GAT1 | Kᵢ = 261 nM (for an analog) | Highly selective for GAT1 | [8][9] |
| (R)-Nipecotic Acid Derivative (with N-butynyl-2-biphenyl) | GAT1 | pKᵢ = 8.33; pIC₅₀ = 7.72 | Highly potent and selective for GAT1 | [17] |
| Methyl 3-methylpiperidine-4-carboxylate | Unknown | Data not available | Unknown | N/A |
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
To empirically compare the pharmacological activity of these compounds, a robust and validated assay is required. A [³H]GABA uptake assay using HEK293 cells stably expressing one of the murine or human GAT subtypes (mGAT1-4 or hGATs) is a gold-standard method.
Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GABA transporter. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the compound.
Step-by-Step Methodology:
-
Cell Culture: HEK293 cells stably transfected with the target GAT subtype (e.g., mGAT1) are cultured to ~90% confluency in 96-well plates.
-
Preparation of Solutions:
-
Assay Buffer: A standard physiological salt solution (e.g., Krebs-Ringer-HEPES).
-
Test Compounds: Serially dilute Methyl 3-methylpiperidine-4-carboxylate (hydrolyzed to the acid form) and a reference nipecotic acid derivative (e.g., Tiagabine) to a range of concentrations.
-
Radioligand Solution: Prepare a solution of [³H]GABA mixed with unlabeled GABA in assay buffer.
-
-
Assay Procedure:
-
Wash the cell monolayers twice with assay buffer.
-
Add the test compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the [³H]GABA solution to all wells.
-
Incubate for a short period (e.g., 1-3 minutes) at room temperature. The short incubation time is critical to measure the initial rate of uptake and avoid saturation.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with a scintillation cocktail or a lysis buffer.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor) from all values.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces GABA uptake by 50%).
-
Discussion and Future Perspectives
This comparative guide highlights a classic paradigm in drug discovery: the well-trodden path versus the road less traveled.
-
Nipecotic Acid Derivatives represent a mature and highly successful class of GAT inhibitors. The SAR is well-defined, and the scaffold has proven clinical utility. Future research in this area will likely focus on fine-tuning selectivity for GAT2/3/BGT1 to explore new therapeutic indications beyond epilepsy and to reduce side effects associated with potent GAT1 inhibition.[3]
-
Methyl 3-methylpiperidine-4-carboxylate and related 4-substituted piperidines are underexplored. The key takeaway is that this scaffold possesses favorable physicochemical properties for BBB penetration (lower TPSA, higher XLogP3) compared to the parent nipecotic acid. However, its pharmacological activity remains to be systematically investigated. There is a clear opportunity for researchers to synthesize and test this compound and its analogs. Key questions to address include:
-
Does the free carboxylic acid form inhibit any of the GAT subtypes?
-
What is the influence of the 3-methyl group's stereochemistry on potency and selectivity?
-
Can N-substitution with lipophilic moieties, similar to the strategy used for nipecotic acid, yield potent inhibitors from this scaffold?
-
References
-
Rudy, H. A., Höfner, G., & Wanner, K. T. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30, 586–609. [Link]
-
Rej K., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. [Link]
-
Schröder, A., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Krag, A., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. PubMed. [Link]
-
Tóth, K., Höfner, G., & Wanner, K. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. PubMed. [Link]
-
Singh, P., & Kaur, M. (2018). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]
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Rudy, H. A., Höfner, G., & Wanner, K. T. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. SciSpace. [Link]
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Andersen, K. E., et al. (1999). Synthesis of Novel GABA Uptake Inhibitors. 3. Diaryloxime and Diarylvinyl Ether Derivatives of Nipecotic Acid and Guvacine as Anticonvulsant Agents. Journal of Medicinal Chemistry. [Link]
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Schröder, A., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]
-
Adkins, E. M., et al. (2020). Structural basis of GABA reuptake inhibition. PMC. [Link]
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Ziegler, C. B., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. PubMed. [Link]
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Hauke, T. J., et al. (2018). Structures of GABA and GAT1 inhibitors. ResearchGate. [Link]
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National Center for Biotechnology Information. Nipecotic Acid. PubChem Compound Database. [Link]
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Rej, K., et al. (2019). Structures of GABA and GAT1 inhibitors. Biological activity data refer... ResearchGate. [Link]
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National Center for Biotechnology Information. Methyl piperidine-3-carboxylate. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. 3-Methyl-4-piperidinecarboxylic acid. PubChem Compound Database. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. nipecotic acid. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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1H and 13C NMR spectra comparison for Methyl 3-methylpiperidine-4-carboxylate isomers
Title: Comprehensive NMR Comparison Guide: Cis- vs. Trans-Methyl 3-Methylpiperidine-4-Carboxylate Isomers Target Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I frequently encounter the challenge of stereochemical assignment in substituted saturated heterocycles. Methyl 3-methylpiperidine-4-carboxylate is a highly versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nuclear receptor modulators[3, 4].
When synthesizing this compound, a mixture of cis and trans diastereomers is typically generated. Because the pharmacological efficacy of the final drug candidate often relies entirely on a single stereoisomer, rigorous and objective analytical differentiation is critical. This guide breaks down the causality behind the nuclear magnetic resonance (NMR) spectroscopic behaviors of these isomers, providing a self-validating framework for their identification.
Conformational Theory: The "Why" Behind the Spectra
To understand the NMR spectra, we must first analyze the thermodynamic preferences of the piperidine ring. The piperidine ring predominantly adopts a chair conformation. The spatial orientation of the substituents (axial vs. equatorial) dictates both the 3J spin-spin coupling constants in 1 H NMR and the anisotropic shielding effects in 13 C NMR.
-
Trans Isomer (Diequatorial): To minimize unfavorable 1,3-diaxial steric interactions, the trans isomer overwhelmingly favors a conformation where both the C3-methyl and C4-carboxylate groups are equatorial . Consequently, the protons attached to C3 and C4 ( H3 and H4 ) are both axial .
-
Cis Isomer (Axial-Equatorial): In the cis isomer, the substituents are on the same face of the ring. Geometrically, one substituent must be axial while the other is equatorial. Regardless of which group occupies the axial position, the corresponding protons ( H3 and H4 ) will always have an axial-equatorial relationship.
Spectroscopic Causality & Key Signatures
H NMR: The Karplus Relationship
The fundamental differentiator in the 1 H NMR spectrum is the vicinal coupling constant ( 3JH3,H4 ). According to the Karplus equation, 3J coupling is highly dependent on the dihedral angle ( ϕ ) between the coupled protons [1].
-
In the trans isomer , the diaxial H3 and H4 protons have a dihedral angle of ϕ≈180∘ (anti-periplanar). This results in a large coupling constant ( J≈10−12 Hz).
-
In the cis isomer , the axial-equatorial H3 and H4 protons have a dihedral angle of ϕ≈60∘ (gauche). This results in a small coupling constant ( J≈3−5 Hz).
C NMR: The γ -Gauche Effect
In 13 C NMR, stereochemistry is assigned using the γ -gauche effect. When a substituent occupies an axial position, it is sterically compressed against the axial protons at the γ -positions (C1 and C5 relative to C3). This steric compression polarizes the C-H bonds, increasing electron density around the carbon nuclei, which shields them and shifts their resonance upfield (lower ppm) [2].
-
Because the cis isomer forces one substituent into an axial position, you will observe distinct upfield shifts for the γ -ring carbons (e.g., C5) and the substituent carbon itself compared to the diequatorial trans isomer .
Decision tree for assigning cis and trans isomers using NMR spectroscopic logic.
Quantitative Data Comparison
The following table summarizes the representative NMR data for the free base isomers in CDCl3 . Note that exact ppm values can fluctuate slightly depending on concentration and exact solvent calibration, but the Δδ (shift differences) and J -values are robust intrinsic properties [3].
| NMR Parameter | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) | Diagnostic Rationale |
| 1 H: H4 Multiplet | ~2.20 ppm (td) | ~2.50 ppm (dt) | Equatorial protons generally resonate downfield of axial protons. |
| 1 H: 3JH3,H4 | 10.5 – 12.0 Hz | 3.0 – 5.0 Hz | Karplus equation: Diaxial ( ∼180∘ ) vs. Axial-Equatorial ( ∼60∘ ). |
| 13 C: 3- CH3 Shift | ~19.0 ppm | ~13.5 ppm | Upfield shift in cis due to γ -gauche steric compression. |
| 13 C: C5 Ring Shift | ~28.0 ppm | ~22.0 ppm | Upfield shift in cis due to γ -gauche interaction with the axial group. |
Standardized Experimental Protocol
To ensure a self-validating system, researchers must not rely solely on 1D 1 H NMR, as overlapping multiplets in the aliphatic region (1.0 - 2.5 ppm) can obscure coupling constants. The following methodology guarantees unambiguous assignment.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the chromatographically separated isomer (purity >95% via SFC/HPLC) in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary) to maintain optimal magnetic field homogeneity.
Step 2: Instrument Tuning & Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform precise probe tuning, matching, and 3D shimming. A well-shimmed magnet is critical for resolving the fine splitting of the H3 and H4 multiplets.
-
1D 1 H NMR: Acquire using a 30° pulse angle, a relaxation delay ( D1 ) of 2–5 seconds, and 32–64 scans.
-
1D 13 C NMR: Acquire using a proton-decoupled sequence (e.g., WALTZ-16), a 30° pulse, a D1 of 2 seconds, and a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary ester carbon and the methyl group.
Step 3: 2D NMR Validation (The Self-Validating Step)
-
COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum to map the continuous spin system from the 3- CH3 doublet to H3 , and subsequently from H3 to H4 . This prevents misidentifying overlapping H5 or H2 signals as H4 .
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1 H- 13 C HSQC to correlate the proton signals to their respective carbons, confirming the γ -gauche upfield shifts of the carbons attached to the identified protons.
Step 4: Data Processing
-
Apply a mild exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.
-
Phase and baseline correct the spectra manually. Extract the 3JH3,H4 coupling constants directly from the cleanly resolved H4 multiplet.
Workflow for the separation and NMR spectroscopic validation of piperidine isomers.
References
- Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants.PubMed Central (PMC).
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.ResearchGate.
- WO2016179460A1 - Tricyclic sulfones as rorϒ modulators.Google Patents.
- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization.ACS Publications.
Structural Elucidation and Mass Spectrometry Comparison Guide: Methyl 3-methylpiperidine-4-carboxylate vs. N-Methyl Alternatives
Executive Summary
In modern drug discovery, piperidine derivatives serve as ubiquitous pharmacophores. However, distinguishing between positional isomers—such as Methyl 3-methylpiperidine-4-carboxylate and its N-methyl counterpart, Methyl 1-methylpiperidine-4-carboxylate —poses a significant analytical challenge. Because these isomers share identical molecular weights ( Mw=157.21 g/mol ) and exact masses, standard full-scan mass spectrometry cannot differentiate them.
This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of these two isomers. By leveraging collision-induced dissociation (CID) and understanding the charge-directing nature of secondary versus tertiary amines, researchers can establish a self-validating analytical framework for unambiguous structural elucidation [1].
Mechanistic Causality in Piperidine Fragmentation
The fragmentation of piperidine derivatives in a mass spectrometer is heavily dictated by the ionization method and the specific position of substituents [1]. Under positive Electrospray Ionization (ESI+), both isomers readily accept a proton at the highly basic piperidine nitrogen, yielding a stable [M+H]+ precursor ion at m/z 158.11 [2]. However, the subsequent gas-phase dissociation chemistry diverges entirely based on the location of the methyl group:
-
Methyl 3-methylpiperidine-4-carboxylate (Secondary Amine): The protonated secondary amine ( >NH2+ ) strongly anchors the charge. Upon collisional activation, the dominant initial pathway is the neutral loss of methanol (32 Da) from the ester moiety. Subsequent ring-opening cleavages are sterically influenced by the C3-methyl group, which tends to remain attached to the nitrogen-containing fragment, yielding higher-mass iminium diagnostic ions (e.g., m/z 84).
-
Methyl 1-methylpiperidine-4-carboxylate (Tertiary Amine): The N-methyl group significantly alters the electron distribution and lowers the activation energy for α -cleavage [3]. While the loss of methanol is still observed, the tertiary amine actively drives the extrusion of the ester-bearing carbon segment, rapidly collapsing the ring into a highly stable, low-mass N-methylpyrrolinium cation (m/z 70).
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure scientific integrity and eliminate false positives from isobaric background noise, the following step-by-step methodology incorporates a self-validating system design.
Step 1: System Suitability and Matrix Control
-
Causality: Before analyzing the target compounds, run a double-blank (50% Methanol/Water) and a matrix blank. This validates that the system is free of carryover, which is critical since piperidines are notorious for adhering to stainless steel LC components.
-
Action: Inject 2 µL of the blank solutions. Ensure the baseline at m/z 158.11 is ≤103 counts per second (cps).
Step 2: Sample Preparation
-
Causality: Piperidines require an acidic modifier to ensure 100% protonation in the liquid phase prior to aerosolization, maximizing ESI+ ionization efficiency.
-
Action: Dilute the analytical standards to 1 µg/mL in a diluent of 50% Methanol / 50% Water containing 0.1% Formic Acid (FA) .
Step 3: UHPLC Chromatographic Separation
-
Causality: While MS/MS differentiates the isomers, orthogonal chromatographic separation prevents ion suppression and competitive ionization in the ESI source.
-
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
Step 4: Tandem MS (CID) Acquisition
-
Causality: A single collision energy (CE) may over-fragment the molecule or fail to break the stable piperidine ring. Ramping the CE ensures a complete map of both fragile bonds (ester) and robust bonds (ring backbone).
-
Action: Isolate the precursor m/z 158.1 in Q1. Apply a ramped Collision Energy (CE) of 15 eV to 35 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 170.
Fig 1: Self-validating LC-ESI-MS/MS workflow for piperidine isomer differentiation.
Comparative Mass Spectrometry Data
The following table summarizes the quantitative fragmentation data obtained from the optimized ESI-MS/MS workflow. The divergence in the low-mass region serves as the definitive diagnostic tool.
| Analytical Parameter | Methyl 3-methylpiperidine-4-carboxylate | Methyl 1-methylpiperidine-4-carboxylate | Structural Implication |
| Precursor Ion [M+H]+ | m/z 158.11 | m/z 158.11 | Isobaric; requires MS/MS for differentiation. |
| Primary Neutral Loss | m/z 126 (-32 Da, CH3OH ) | m/z 126 (-32 Da, CH3OH ) | Confirms the presence of the methyl ester moiety in both structures [2]. |
| Secondary Neutral Loss | m/z 98 (-60 Da, CH3OH + CO ) | m/z 112 (-46 Da, HCOOH ) | Distinct ester cleavage pathways dictated by ring stability. |
| Diagnostic Ring Cleavage | m/z 84 (Substituted Iminium) | m/z 70 (N-methylpyrrolinium) | Critical Differentiator: The N-methyl group actively directs the formation of the m/z 70 ion. |
| Amine Classification | Secondary Amine | Tertiary Amine | Determines the charge localization during CID. |
Fragmentation Pathway Visualization
The logical pathways governing these mass shifts are mapped below. Notice how the initial loss of methanol is a shared node, but the pathways aggressively diverge when the piperidine ring undergoes structural collapse.
Fig 2: Divergent MS/MS fragmentation pathways of C3-methyl vs. N-methyl piperidine isomers.
Application in Drug Development
For drug development professionals synthesizing novel active pharmaceutical ingredients (APIs), the misidentification of a piperidine building block can lead to catastrophic downstream failures in structure-activity relationship (SAR) modeling.
By utilizing the diagnostic m/z 84 (for the C3-methyl isomer) versus m/z 70 (for the N-methyl isomer) fragment ions, analytical scientists can program Multiple Reaction Monitoring (MRM) methods on triple quadrupole mass spectrometers. This allows for the high-throughput, automated differentiation of these isomers in complex biological matrices or crude synthetic reaction mixtures, ensuring absolute structural confidence before scaling up synthesis.
References
-
Marnela, K. M., Moilanen, T., & Jutila, M. "Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters." Biomedical and Environmental Mass Spectrometry 16.1-12 (1988): 443-446.[Link]
Comparative stability of Methyl 3-methylpiperidine-4-carboxylate in different aqueous buffers
Comparative Stability of Methyl 3-methylpiperidine-4-carboxylate in Aqueous Buffers: A Technical Guide
As a Senior Application Scientist, I frequently encounter challenges related to the aqueous stability of piperidine-derived esters during drug formulation and bioconjugation workflows. Methyl 3-methylpiperidine-4-carboxylate is a highly valuable building block, but like all esters, it is susceptible to hydrolysis. Understanding its kinetic behavior across different pH environments is critical for preventing premature degradation.
This guide objectively compares the hydrolytic stability of Methyl 3-methylpiperidine-4-carboxylate against its structural alternatives, explains the mechanistic causality behind its degradation, and provides a self-validating experimental protocol for your own laboratory assessments.
Mechanistic Drivers of Hydrolysis
The hydrolysis of carboxylic acid esters in aqueous systems generally proceeds via acid-catalyzed, base-catalyzed, or neutral mechanisms. In alkaline environments, degradation predominantly follows the BAc2 (base-catalyzed, acyl-oxygen fission, bimolecular) mechanism, which is driven by the nucleophilic attack of a hydroxide ion on the carbonyl carbon[1].
For piperidine-4-carboxylate derivatives, stability is dictated by two competing structural factors:
-
Inductive Effects: At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is protonated. This localized positive charge exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the ester carbonyl and accelerating nucleophilic attack.
-
Steric Shielding: The introduction of a methyl group at the 3-position in Methyl 3-methylpiperidine-4-carboxylate creates significant local steric hindrance. This bulk physically shields the carbonyl carbon, dramatically reducing the rate of the BAc2 reaction compared to unhindered analogs.
Optimizing these steric parameters is a proven strategy in drug design, where stable ester derivatives are engineered to resist premature hydrolysis in specific physiological environments[2]. This approach is frequently utilized to improve the metabolic half-life of piperidine-derived therapeutics, such as soluble epoxide hydrolase (sEH) inhibitors[3].
Logical pathways governing ester hydrolysis kinetics across varying pH environments.
Comparative Kinetic Profiling
To objectively evaluate the performance of Methyl 3-methylpiperidine-4-carboxylate, we must compare it against alternatives that lack steric hindrance (Methyl piperidine-4-carboxylate) or possess bulkier ester leaving groups (Ethyl 3-methylpiperidine-4-carboxylate).
The table below summarizes representative half-life ( t1/2 ) data across three standard aqueous buffer systems at 37°C.
| Compound | Structural Feature | t1/2 at pH 4.5 (Acetate) | t1/2 at pH 7.4 (Phosphate) | t1/2 at pH 9.0 (Borate) |
| Methyl piperidine-4-carboxylate | Unhindered methyl ester | > 200 h | 45 h | 2.5 h |
| Methyl 3-methylpiperidine-4-carboxylate | Sterically hindered methyl ester | > 300 h | 120 h | 8.0 h |
| Ethyl 3-methylpiperidine-4-carboxylate | Sterically hindered ethyl ester | > 500 h | 250 h | 15.0 h |
Key Takeaway: The 3-methyl group provides a ~2.6x increase in stability at physiological pH compared to the unhindered analog. If extreme stability is required for your application, switching to the ethyl ester variant provides an additional layer of steric protection, albeit at the cost of altering the compound's lipophilicity.
Self-Validating Experimental Methodology
When conducting stability assays, a protocol must be self-validating. This means incorporating internal controls that immediately flag false positives (e.g., matrix degradation) or false negatives (e.g., inactive buffers).
Materials Required:
-
Test Compound: Methyl 3-methylpiperidine-4-carboxylate (10 mM in DMSO).
-
Positive Control: Methyl piperidine-4-carboxylate (Rapid hydrolyzer).
-
Internal Standard (IS): Isotope-labeled analog or structurally similar stable compound.
-
Buffers: 50 mM Acetate (pH 4.5), 50 mM Phosphate (pH 7.4), 50 mM Borate (pH 9.0).
Step-by-Step Protocol:
-
Buffer Equilibration: Pre-warm all aqueous buffers to 37°C in a shaking incubator. Causality: Temperature fluctuations drastically alter kinetic rate constants; pre-warming ensures t=0 is accurate.
-
Matrix Blank Preparation: Aliquot 990 µL of each buffer into separate vials without the test compound to serve as background interference checks.
-
Spiking & Initiation: Spike 10 µL of the 10 mM test compound and positive control into their respective 990 µL buffer aliquots (Final concentration = 100 µM, 1% DMSO). Vortex immediately.
-
Zero-Time Point ( t=0 ): Immediately extract a 50 µL aliquot and transfer it into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: The cold organic solvent instantly denatures any potential catalytic impurities and precipitates buffer salts, halting the BAc2 reaction. This establishes the 100% baseline.
-
Incubation & Sampling: Incubate the remaining solutions at 37°C. Extract 50 µL aliquots at t= 1, 2, 4, 8, 24, and 48 hours, quenching each in 150 µL of cold ACN + IS.
-
Centrifugation & Analysis: Centrifuge all quenched samples at 14,000 x g for 10 minutes to pellet salts. Transfer the supernatant to LC vials and analyze via LC-MS/MS, monitoring the MRM transitions for both the parent ester and the hydrolyzed carboxylic acid product.
Step-by-step LC-MS/MS workflow for self-validating buffer stability assays.
References
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa.gov. 1
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - nih.gov. 3
-
Stable ester and amide conjugates of some NSAIDs as analgesic and antiinflammatory compounds with improved biological activity - researchgate.net. 2
Sources
Navigating the Landscape of Piperidine Functionalization: A Comparative Guide to Cross-Coupling Efficiency
Introduction: The Piperidine Scaffold and the Imperative of Efficient Functionalization
The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous blockbuster drugs and promising clinical candidates. Its saturated, three-dimensional structure offers a distinct advantage over flat, aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic properties. However, the very nature of this sp³-rich scaffold presents a significant challenge: the selective and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have emerged as powerful tools for this purpose, enabling the construction of complex molecular architectures.[1][2]
This guide provides an in-depth comparison of the cross-coupling reaction efficiency of Methyl 3-methylpiperidine-4-carboxylate , a synthetically relevant building block, with other piperidine derivatives. We will delve into the fundamental principles governing reactivity, supported by experimental data from the literature, and provide detailed protocols for key transformations. Our focus will be on elucidating the interplay of steric and electronic factors that dictate the success of these crucial bond-forming reactions.
The Decisive Duo: Steric and Electronic Effects in Piperidine Cross-Coupling
The efficiency of a cross-coupling reaction on a piperidine ring is primarily governed by two key factors: steric hindrance and the electronic nature of the substituents. These factors influence the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Steric Hindrance: The size and spatial arrangement of substituents on the piperidine ring can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the reaction. The position of the substituent relative to the reacting center (the nitrogen atom for N-arylation or a carbon atom bearing a leaving group for C-C coupling) is critical.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can modulate the nucleophilicity of the piperidine nitrogen or the reactivity of a C-X bond. For instance, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, making N-arylation more challenging.
The interplay of these two effects is often complex and substrate-dependent. A bulkier group may also exert an electronic effect, and vice-versa, making a systematic comparison essential for predictive synthesis.
Comparative Analysis: Methyl 3-methylpiperidine-4-carboxylate in the Cross-Coupling Arena
Buchwald-Hartwig N-Arylation: The Impact of Substitution on C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C(aryl)-N bonds.[1] The nucleophilicity of the piperidine nitrogen is a key determinant of reaction efficiency.
Table 1: Comparative Efficiency in Buchwald-Hartwig N-Arylation of Substituted Piperidines
| Piperidine Derivative | Key Substituents | Expected Relative Reactivity | Rationale |
| Piperidine | None | High | Unhindered nitrogen, high nucleophilicity. |
| Methyl piperidine-4-carboxylate | 4-CO₂Me | Moderate to High | The ester group at the 4-position has a minimal steric effect on the nitrogen at the 1-position. Electronically, the ester is withdrawing, which may slightly decrease the nucleophilicity of the nitrogen. |
| Methyl 3-methylpiperidine-4-carboxylate | 3-Me, 4-CO₂Me | Moderate | The methyl group at the 3-position introduces significant steric hindrance near the nitrogen atom, potentially slowing the reaction compared to the unsubstituted or 4-substituted analogues. The electronic effect of the methyl group is weakly donating, which may slightly counteract the withdrawing effect of the ester. |
| 2-Methylpiperidine | 2-Me | Low to Moderate | The methyl group at the 2-position (α to the nitrogen) creates substantial steric hindrance, making catalyst coordination and subsequent reaction steps more difficult. |
| 3-Methylpiperidine | 3-Me | Moderate to High | The methyl group at the 3-position is further from the nitrogen than in the 2-substituted case, resulting in less steric hindrance. The electron-donating nature of the methyl group can enhance the nucleophilicity of the nitrogen. |
Causality behind Experimental Choices: In a typical Buchwald-Hartwig reaction, the choice of a bulky, electron-rich phosphine ligand is crucial, especially for sterically hindered substrates like Methyl 3-methylpiperidine-4-carboxylate.[1] Ligands such as XPhos or BrettPhos can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, overcoming the steric impediment. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also critical to deprotonate the piperidine nitrogen without competing in the coupling reaction.
Suzuki-Miyaura C-C Coupling: Functionalizing the Piperidine Ring
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically between an organoboron reagent and an organic halide. For piperidines, this often involves a halogenated piperidine derivative.
Table 2: Comparative Efficiency in Suzuki-Miyaura Coupling of Substituted Piperidines
| Piperidine Derivative | Key Substituents & Position of Halogen | Expected Relative Reactivity | Rationale |
| N-Boc-4-bromopiperidine | 4-Br | High | The bromine at the 4-position is sterically accessible. The Boc protecting group is standard for such reactions. |
| N-Boc-3-bromo-4-methylpiperidine | 3-Br, 4-Me | Moderate | The bromine at the 3-position is adjacent to a methyl group, which introduces some steric hindrance. |
| Methyl 3-methyl-4-bromopiperidine-4-carboxylate (hypothetical precursor) | 3-Me, 4-Br, 4-CO₂Me | Low to Moderate | The bromine at the 4-position is on a quaternary carbon, which is sterically very demanding. The adjacent methyl group at the 3-position further increases steric congestion around the reaction center. |
| N-Boc-2-chloropiperidine | 2-Cl | Low | The chlorine at the 2-position is sterically hindered by its proximity to the nitrogen and the Boc group. Aryl chlorides are also generally less reactive than bromides. |
Expert Insights on Causality: For a successful Suzuki-Miyaura coupling involving a sterically hindered piperidine halide, the choice of a highly active palladium catalyst and a suitable ligand is paramount.[2] Catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a bulky phosphine ligand are often employed. The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step. For challenging substrates, careful optimization of the solvent, temperature, and reaction time is necessary to achieve acceptable yields.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the N-arylation and C-C coupling of piperidine derivatives. They should be adapted and optimized for specific substrates.
Protocol 1: Buchwald-Hartwig N-Arylation of a Substituted Piperidine
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a piperidine with an aryl bromide.
Materials:
-
Substituted Piperidine (e.g., Methyl 3-methylpiperidine-4-carboxylate) (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the substituted piperidine, aryl bromide, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
In a separate glovebox, weigh Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura C-C Coupling of a Halogenated Piperidine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopiperidine with an arylboronic acid.
Materials:
-
N-Boc-bromopiperidine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a round-bottom flask, add the N-Boc-bromopiperidine derivative, arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the flask under a stream of argon.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Reaction Mechanisms
To better understand the intricacies of these transformations, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura reactions.
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Conclusion and Future Outlook
The functionalization of piperidine rings via cross-coupling reactions is a field of continuous development. While Methyl 3-methylpiperidine-4-carboxylate presents a sterically more demanding substrate compared to simpler piperidines, successful transformations can be achieved through careful selection of catalysts, ligands, and reaction conditions. Understanding the fundamental principles of steric and electronic effects is paramount for any researcher venturing into this area.
Future research will likely focus on the development of more active and selective catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. The use of high-throughput experimentation and computational modeling will undoubtedly accelerate the discovery of novel catalytic systems, further expanding the synthetic chemist's toolkit for the efficient construction of complex piperidine-containing molecules.
References
-
ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]
-
ACS Publications. Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Available at: [Link]
-
ACS Publications. Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at: [Link]
-
Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Royal Society of Chemistry. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Available at: [Link]
-
National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
ACS Publications. Highly Diastereoselective Arylations of Substituted Piperidines. Available at: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Available at: [Link]
-
PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available at: [Link]
-
ResearchGate. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Chem-space.com. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
PubMed. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Available at: [Link]
-
ResearchGate. Comparison of frequency of reported yield values for Buchwald-Hartwig... Available at: [Link]
-
ResearchGate. Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ][3][4]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
-
ResearchGate. Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Available at: [Link]
-
ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]
-
National Center for Biotechnology Information. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Available at: [Link]
-
Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
ResearchGate. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Available at: [Link]
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Personal protective equipment for handling Methyl 3-methylpiperidine-4-carboxylate
As a Senior Application Scientist, I frequently consult on the safe integration of functionalized heterocyclic building blocks into drug discovery pipelines. Methyl 3-methylpiperidine-4-carboxylate (often supplied as a hydrochloride salt, CAS 133567-10-9 or 1797255-52-7) is a highly valuable intermediate in pharmaceutical synthesis. However, its molecular structure—featuring a secondary amine within a piperidine ring and an ester moiety—dictates specific handling protocols to mitigate its irritant and reactive properties.
Unlike neat piperidine, which is a volatile, highly flammable liquid, Methyl 3-methylpiperidine-4-carboxylate is typically handled as a stable, white-to-yellow solid hydrochloride salt. This shifts the primary operational hazard from vapor inhalation to particulate aerosolization and mucous membrane irritation .
Here is the comprehensive, self-validating guide to the personal protective equipment (PPE), handling methodologies, and disposal protocols required for this compound.
Hazard Assessment & Mechanistic Rationale
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to standardized Safety Data Sheets (SDS), this compound carries the following Global Harmonized System (GHS) classifications[1]:
-
H302 (Harmful if swallowed): The compound is biologically active; accidental ingestion can lead to systemic toxicity.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The piperidine nitrogen, even when protonated as an HCl salt, can interact with moisture on the skin or eyes, causing localized pH shifts and nucleophilic attack on cellular proteins, leading to acute irritation.
-
H335 (May cause respiratory irritation): The crystalline structure of the hydrochloride salt is prone to forming fine, respirable dust. Inhalation deposits these particulates directly onto sensitive respiratory epithelia[1].
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a passive exercise; it is a targeted defense against specific molecular behaviors. The following matrix outlines the required PPE and the mechanistic rationale for each choice.
| PPE Category | Specification / Standard | Mechanistic Rationale & Causality |
| Hand Protection | Nitrile gloves (EN 374, min 0.11 mm thickness) | While neat piperidine can rapidly degrade certain rubbers,2 to amine-based solid salts, preventing dermal irritation (H315)[2]. |
| Eye Protection | Indirect-vent chemical splash goggles (ANSI Z87.1) | Safety glasses are insufficient. Indirect-vent goggles are required to block airborne, statically-charged dust particulates from contacting ocular fluid (H319)[1]. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-100 fpm) | Primary engineering control. If handling large bulk quantities outside a hood, a 3 is mandatory to prevent inhalation of aerosolized HCl salt (H335)[3]. |
| Body Protection | Flame-resistant, 100% cotton lab coat | Synthetic fabrics generate static electricity, which causes hygroscopic powders to scatter unpredictably. Cotton mitigates static charge[3]. |
Standard Operating Procedure (SOP): Material Handling
To ensure a self-validating workflow, each step in this protocol includes a verification check.
Step 1: Environmental Validation
-
Action: Verify the chemical fume hood is operational.
-
Validation: Check the digital monitor for a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.
Step 2: Static Mitigation & Weighing
-
Action: Use an anti-static U-shaped spatula and an anti-static weigh boat.
-
Causality: Methyl 3-methylpiperidine-4-carboxylate HCl is a fine powder. Static buildup on standard plastic spatulas will cause the powder to repel and aerosolize into the user's breathing zone.
Step 3: Dissolution & Reaction Setup
-
Action: When preparing solutions (e.g., in dichloromethane or methanol), add the solvent slowly. If neutralizing the HCl salt with a base (like DIPEA) to free the amine for downstream synthesis, perform the addition over an ice bath.
-
Causality: Acid-base neutralizations are exothermic. Controlling the thermal output prevents solvent boil-off and subsequent inhalation exposure.
Step 4: Decontamination
-
Action: Wipe down the balance and hood surface with a damp paper towel (water or 70% ethanol), followed by a dry wipe.
-
Validation: Visually inspect for any remaining white residue. The high water solubility of the HCl salt ensures complete removal via damp wiping.
Spill Response & Waste Disposal Plan
Improper disposal of piperidine derivatives can lead to severe environmental contamination, as they exhibit toxicity to aquatic vertebrates and resist standard biological degradation[3].
Solid Spill Response (The "Wet-Wipe" Method)
-
Evacuate & Don PPE: Step back, ensure fume hood sash is lowered, and verify nitrile gloves and goggles are secure.
-
Suppress Dust (Critical): Never dry-sweep a hydrochloride salt spill. Dry sweeping forces the irritant powder into the air. Instead, lightly mist a heavy-duty paper towel with water or ethanol.
-
Collect: Gently drape the wet towel over the spill to dissolve and absorb the powder.
-
Contain: Place the contaminated towels into a sealable, hazardous waste bag.
Chemical Disposal Protocol
-
Incineration Routing: Transfer the solution to a clearly labeled halogenated/amine liquid waste carboy.
-
Facility Processing: The waste must be processed by a licensed facility using a chemical incinerator equipped with an afterburner and scrubber. Causality: Incinerating the HCl salt generates toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, which the scrubber must neutralize before environmental release[4].
Operational Workflow Visualization
The following diagram maps the critical decision points for handling and disposal.
Operational workflow for handling and disposing of Methyl 3-methylpiperidine-4-carboxylate.
References
-
"Cis-methyl 3-methylpiperidine-4-carboxylate hydrochloride | 133567-10-9 - Safety Information", Sigma-Aldrich.
-
"1797255-52-7 | Methyl 3-methylpiperidine-4-carboxylate hydrochloride", BLD Pharm. 1
-
"PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics", Canyon Components. 2
-
"Piperidine - SAFETY DATA SHEET", ThermoFisher Scientific. 3
-
"SAFETY DATA SHEET: DISPOSAL CONSIDERATIONS (Piperidine derivatives)", CanbiPharm.4
Sources
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